Vhl-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C28H37FN4O4S |
|---|---|
分子量 |
544.7 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1 |
InChIキー |
NBHYPBDUODSQHJ-DTPUHQDNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Vhl-IN-1 in HIF-1α Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Vhl-IN-1, a potent small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its critical role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This document details the underlying molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The VHL/HIF-1α Axis
Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This process is primarily regulated by the VHL tumor suppressor protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[1][2][3]
In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind to HIF-1α, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).[4]
This compound: A Potent VHL Inhibitor
This compound (also referred to as compound 30) is a highly potent and specific small molecule inhibitor of the VHL protein. It is designed to disrupt the protein-protein interaction between VHL and hydroxylated HIF-1α. By competitively binding to the HIF-1α binding pocket on VHL, this compound effectively mimics a state of hypoxia by preventing the degradation of HIF-1α, even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-1α, and subsequent activation of its downstream transcriptional program.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the VHL/HIF-1α interaction. This prevents the E3 ligase complex from ubiquitinating HIF-1α, leading to its stabilization and accumulation in the cell.
Quantitative Data
The potency of this compound and related compounds in stabilizing HIF-1α has been quantified through various biochemical and cellular assays.
Binding Affinity and Cellular Potency
| Compound | Method | Parameter | Value | Reference |
| This compound (Compound 30) | Fluorescence Polarization | Kd | < 40 nM | |
| This compound (Compound 30) | Surface Plasmon Resonance | Kd | < 40 nM | |
| VH298 | Isothermal Titration Calorimetry (ITC) | Kd | 90 nM | |
| VH298 | Competitive Fluorescence Polarization | Kd | 80 nM |
Cellular HIF-1α Stabilization
Dose-dependent treatment of HeLa cells with this compound (compound 30) demonstrates a significant accumulation of both total HIF-1α and hydroxylated HIF-1α (HIF-1α-OH) after 1 hour of treatment, with superior potency compared to the related inhibitor VH298.
| Compound | Concentration (µM) | HIF-1α Accumulation (Normalized) | HIF-1α-OH Accumulation (Normalized) | Reference |
| This compound (30) | 1 | + | + | |
| 5 | ++ | ++ | ||
| 25 | +++ | +++ | ||
| 50 | ++++ | ++++ | ||
| VH298 | 50 | 100% | 100% |
Note: '+' indicates a qualitative increase observed in immunoblots. '++++' for this compound at 50 µM indicates a stronger response than VH298 at the same concentration.
Upregulation of HIF-1 Target Genes
Treatment with VHL inhibitors leads to the transcriptional activation of HIF-1 target genes. The table below summarizes the effect of VH298 on the mRNA levels of key target genes. This compound is reported to have superior cellular potency.
| Cell Line | Gene | Treatment (VH298) | Fold Increase (mRNA) | Reference |
| HFF | CA9 | 100 µM | ~15 | |
| GLUT1 | 25 µM | ~4 | ||
| HeLa | CA9 | 150 µM | ~8 | |
| GLUT1 | 150 µM | ~3 | ||
| U2OS | CA9 | 150 µM | ~10 | |
| GLUT1 | 150 µM | ~2.5 | ||
| RCC4-HA-VHL | EPO | 150 µM | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
Western Blotting for HIF-1α Stabilization
This protocol is for detecting the accumulation of HIF-1α in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α
This protocol is used to demonstrate that this compound disrupts the interaction between VHL and HIF-1α.
Materials:
-
Cells co-expressing tagged VHL and HIF-1α (or endogenous proteins)
-
This compound
-
Co-IP lysis buffer
-
Antibody against one of the proteins (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-protein complex.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-HIF-1α) to detect the co-precipitated protein. A reduced amount of co-precipitated HIF-1α in the this compound treated sample indicates disruption of the interaction.
HIF-1α Luciferase Reporter Assay
This assay quantifies the transcriptional activity of HIF-1α.
Materials:
-
Cells stably or transiently transfected with a luciferase reporter plasmid containing HREs.
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Treatment: Transfect cells with the HRE-luciferase reporter plasmid. Treat the transfected cells with a dose-range of this compound.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescent signal using a luminometer. An increase in luminescence indicates enhanced HIF-1 transcriptional activity.
Signaling Pathways and Logical Relationships
The VHL-HIF-1α signaling pathway is a central regulator of the cellular response to oxygen. This compound directly targets this pathway to induce a hypoxic response.
Conclusion
This compound is a powerful chemical probe for studying the VHL-HIF-1α signaling axis. Its ability to potently and specifically inhibit the VHL-mediated degradation of HIF-1α allows for the precise dissection of the downstream consequences of HIF-1α stabilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting this critical pathway in diseases such as cancer and ischemia. The continued development of VHL inhibitors like this compound holds significant promise for novel therapeutic interventions.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF and GLUT1 are highly heritable, inversely correlated and affected by dietary fat intake: Consequences for cognitive function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Vhl-IN-1: A Technical Guide to its Mechanism and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vhl-IN-1, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore its mechanism of action, its profound effects on gene expression, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.
Core Mechanism of Action: Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α)
This compound is a small molecule inhibitor that specifically targets the von Hippel-Lindau (VHL) protein, a critical component of an E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), the VHL protein complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor. This binding event tags HIF-1α for ubiquitination and subsequent degradation by the proteasome.[2][3] This process ensures that HIF-1α levels remain low when oxygen is plentiful.
However, in the presence of this compound, the inhibitory action on VHL prevents the degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[1][4] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
The primary consequence of this compound activity is the induction of a hypoxic gene expression signature, mimicking the cellular response to low oxygen environments. This has significant implications for various physiological and pathological processes, including angiogenesis, cell proliferation, and metabolism.
VHL's HIF-Independent Functions
While the regulation of HIF-1α is a primary function, the VHL protein also participates in several HIF-independent cellular processes. These functions are also presumably disrupted by this compound. VHL has been shown to play roles in:
-
Cell Cycle Control: VHL can target Cyclin D1 for degradation, a key protein involved in cell cycle progression. Inhibition of VHL could therefore lead to increased Cyclin D1 levels and altered cell cycle dynamics.
-
Glucose Metabolism: VHL can promote the ubiquitination and degradation of the glucose transporter GLUT1, thereby regulating glucose uptake.
-
Extracellular Matrix Maintenance: The VHL protein is important for the formation of the extracellular matrix.
-
Regulation of Autophagy: VHL can target microtubule-associated protein 1 light chain 3B (MAP1LC3B) to downregulate autophagy.
Signaling Pathways Affected by this compound
The stabilization of HIF-1α by this compound initiates a cascade of downstream signaling events. The primary pathway affected is the HIF-1 signaling pathway, which leads to the expression of numerous genes crucial for adaptation to hypoxia.
Quantitative Effects on Gene Expression
The following table summarizes the anticipated quantitative changes in the expression of key HIF-1α target genes following treatment with this compound. The data presented here is a representative summary based on the known function of VHL inhibitors. Actual results will vary depending on the cell type, experimental conditions, and concentration of this compound used.
| Target Gene | Function | Expected Change in Expression with this compound |
| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis, vascular permeability | Significant Upregulation |
| PDGF (Platelet-Derived Growth Factor) | Angiogenesis, cell growth | Upregulation |
| GLUT1 (Glucose Transporter 1) | Glucose uptake | Upregulation |
| LDHA (Lactate Dehydrogenase A) | Glycolysis | Upregulation |
| EPO (Erythropoietin) | Erythropoiesis | Upregulation |
| Cyclin D1 | Cell cycle progression | Upregulation (HIF-independent effect) |
Experimental Protocols
To investigate the effects of this compound on gene expression, a series of standard molecular biology techniques are employed.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human renal clear cell carcinoma cell lines like 786-O, which are VHL-deficient, or cell lines with wild-type VHL) in appropriate culture dishes at a suitable density.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 6, 12, 24 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA levels of specific target genes.
-
RNA Isolation: Lyse the treated cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers for the target genes (e.g., VEGF, PDGF) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Western Blotting
This technique is used to detect changes in protein levels, such as the stabilization of HIF-1α.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HIF-1α, anti-VEGF, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.
Conclusion
This compound is a valuable research tool for studying the consequences of VHL inhibition and HIF-1α stabilization. Its ability to induce a hypoxic gene expression profile provides a powerful means to investigate the roles of these pathways in various biological and pathological contexts. The experimental protocols outlined in this guide provide a framework for researchers to explore the detailed effects of this compound on gene and protein expression in their specific systems of interest. A thorough understanding of its mechanism of action is crucial for the development of novel therapeutic strategies targeting the VHL-HIF axis in diseases such as cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 3. Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VHL inhibitors and how do they work? [synapse.patsnap.com]
Vhl-IN-1: A Technical Guide to Studying Hypoxia-Inducible Factors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Vhl-IN-1, a representative small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, for the study of hypoxia-inducible factors (HIFs). This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for utilizing this compound as a tool to investigate the HIF signaling pathway. For the purposes of this guide, we will focus on the well-characterized VHL inhibitors VH032 and VH298 as exemplary compounds representative of "this compound".
Introduction to the VHL-HIF Signaling Pathway
Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B, Elongin C, Cullin 2, and Rbx1, polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome. This process prevents the accumulation of HIF-α and the subsequent transcription of hypoxia-responsive genes.
In hypoxic (low oxygen) conditions, the PHD enzymes are inactive, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing cellular adaptation to low oxygen environments.
Dysregulation of the VHL-HIF pathway is a hallmark of various pathologies, including cancer. Small molecule inhibitors that disrupt the VHL/HIF-α interaction, such as VH032 and VH298, are invaluable research tools to study the downstream effects of HIF stabilization in a controlled and oxygen-independent manner.[1][2]
Mechanism of Action of VHL Inhibitors
VHL inhibitors like VH032 and VH298 are designed to competitively bind to the pocket in VHL that normally recognizes hydroxylated HIF-α.[3] By occupying this site, the inhibitors prevent the interaction between VHL and HIF-α, thereby inhibiting the polyubiquitination and subsequent proteasomal degradation of HIF-α. This leads to the stabilization and accumulation of HIF-α even under normoxic conditions, mimicking a hypoxic state and activating the transcription of HIF target genes.[1][2]
Figure 1: Simplified signaling pathway illustrating the mechanism of VHL inhibitors.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of VH032 and VH298 from various in vitro assays.
Table 1: Biochemical Assay Data for VHL Inhibitors
| Compound | Assay Type | Parameter | Value (nM) | Reference(s) |
| VH032 | TR-FRET | Ki | 33.4 | |
| VH032 | FP | Ki | 142.1 | |
| VH032 | ITC | Kd | 185 | |
| VH298 | TR-FRET | IC50 | 44.0 | |
| VH298 | TR-FRET | Ki | 18.9 | |
| VH298 | FP | IC50 | 288.2 | |
| VH298 | FP | Ki | 110.4 | |
| VH298 | ITC | Kd | 80-90 |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Table 2: Cellular Activity of VHL Inhibitors
| Compound | Cell Line | Assay | Parameter | Value | Reference(s) |
| VH298 | Human Cell Lines | HIF-α accumulation | EC50 | ~100–200 nM | |
| VH032 | U87MG | Cell Viability | IC50 | 59.2 µM | |
| VH032 | U251 | Cell Viability | IC50 | 85.07 µM |
EC50: Half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound (using VH032/VH298 as examples).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of VHL inhibitors to the VHL protein complex.
Figure 2: Workflow for a TR-FRET based VHL inhibitor binding assay.
Materials:
-
GST-tagged VCB protein complex (VHL, Elongin B, Elongin C)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
BODIPY FL VH032 (fluorescent probe, acceptor fluorophore)
-
VHL inhibitor (e.g., VH032, VH298)
-
Assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
384-well low-volume assay plates
Procedure:
-
Prepare serial dilutions of the VHL inhibitor in DMSO.
-
Dispense the fluorescent probe (e.g., 4 nM BODIPY FL VH032) and the VHL inhibitor to the assay plate.
-
Add a mixture of the GST-VCB complex (e.g., 2 nM) and Tb-anti-GST antibody (e.g., 2 nM) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the normalized response against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Western Blot for HIF-1α Stabilization
This protocol is used to qualitatively and semi-quantitatively assess the stabilization of HIF-1α in cells treated with a VHL inhibitor.
Figure 3: Experimental workflow for Western blot analysis of HIF-1α stabilization.
Materials:
-
Cell line (e.g., HeLa, HFF)
-
VHL inhibitor (e.g., VH032, VH298)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2, DFO) as a positive control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-VHL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with the VHL inhibitor at various concentrations and time points (e.g., 100 µM VH298 for 24 hours). Include vehicle (DMSO) and positive (hypoxia) controls.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Immunoprecipitation of VHL
This protocol is used to assess the interaction between VHL and its binding partners, and how this is affected by VHL inhibitors.
Materials:
-
Treated cell lysates (as prepared for Western blotting)
-
Anti-VHL antibody or anti-HIF-1α antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Pre-clear the cell lysates by incubating with control IgG and protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HIF-1α) overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against VHL and HIF-1α.
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.
Materials:
-
Cell line (e.g., HEK293T)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
VHL inhibitor
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with the VHL inhibitor at various concentrations.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 for HIF-1α transcriptional activation.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the VHL inhibitor on cultured cells.
Materials:
-
Cell line of interest
-
VHL inhibitor
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the VHL inhibitor.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
VHL inhibitors such as VH032 and VH298 are powerful chemical probes for dissecting the complexities of the HIF signaling pathway. By providing a means to stabilize HIF-α in a controlled, oxygen-independent manner, these compounds enable researchers to investigate the downstream consequences of HIF activation in various cellular and disease contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists to effectively utilize these inhibitors in their research endeavors, ultimately contributing to a deeper understanding of hypoxia-related biology and the development of novel therapeutics.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
The Discovery and Development of Vhl-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Vhl-IN-1, a potent small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the experimental protocols used in its characterization, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to VHL and Its Role as a Therapeutic Target
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex. This complex is essential for cellular oxygen sensing and response. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor. This binding is dependent on the prolyl-hydroxylation of HIF-1α. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome. This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-response genes.
In many cancers, the VHL gene is mutated or inactivated, leading to the stabilization of HIF-1α even in the presence of oxygen.[1] This constitutive activation of the HIF pathway promotes tumor growth, angiogenesis, and metabolic reprogramming. Therefore, inhibiting the VHL/HIF-1α interaction with small molecules presents a promising therapeutic strategy for various diseases, including cancer and ischemia. This compound was developed as a potent inhibitor of this protein-protein interaction.
Discovery and Chemical Synthesis of this compound
This compound, also referred to as compound 30 in the scientific literature, was discovered through a structure-guided drug design approach. The development of this compound and its analogs, such as VH032 and VH298, has been a significant advancement in the field of targeted protein degradation, as these molecules form the basis for many Proteolysis Targeting Chimeras (PROTACs).
The chemical synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below, based on reported methodologies for similar VHL inhibitors.
Generalized Synthetic Workflow for this compound
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action of this compound
This compound functions by directly binding to the VHL protein at the same site that recognizes the hydroxylated HIF-1α. By occupying this binding pocket, this compound competitively inhibits the VHL/HIF-1α interaction. This prevents the VHL E3 ligase complex from ubiquitinating HIF-1α, leading to its stabilization and accumulation within the cell. The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.
VHL-HIF-1α Signaling Pathway and Inhibition by this compound
Caption: VHL/HIF-1α pathway and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related VHL inhibitors.
Table 1: Binding Affinity of this compound (Compound 30)
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 37 nM | Not Specified | [2] |
| Dissociation Constant (Kd) | < 40 nM | Fluorescence Polarization (FP) | [3] |
| Dissociation Constant (Kd) | < 40 nM | Surface Plasmon Resonance (SPR) | [3] |
Table 2: Comparative Binding Affinities of VHL Inhibitors
| Compound | IC50 (µM) | Kd (nM) | Method | Reference |
| This compound (Compound 30) | - | < 40 | FP, SPR | [3] |
| VH032 | - | 185 ± 7 | ITC | |
| VH298 | - | 288.2 | TR-FRET |
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the VHL protein, allowing for the determination of binding affinity.
-
Principle: A small, fluorescently labeled peptide derived from HIF-1α (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL protein complex, its tumbling slows, and polarization increases. A competing inhibitor will displace the tracer, causing a decrease in polarization.
-
Materials:
-
VHL protein complex (VBC: VHL, Elongin B, Elongin C)
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100)
-
Test compound (this compound)
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.
-
Add the VHL protein complex to the wells of the microplate.
-
Add the this compound dilutions to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
Add the fluorescently labeled HIF-1α peptide to all wells.
-
Incubate for an additional 1-2 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization Assay Workflow
Caption: Workflow for the Fluorescence Polarization assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: The VHL protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized VHL causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
VHL protein complex
-
Running buffer (e.g., HBS-EP+)
-
Test compound (this compound)
-
-
Procedure:
-
Immobilize the VHL protein onto the sensor chip surface.
-
Inject a series of concentrations of this compound over the sensor surface and a reference surface.
-
Monitor the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
HIF-1α Stabilization Assay (Western Blot)
This cellular assay determines the ability of this compound to stabilize HIF-1α in cells.
-
Principle: Cells are treated with this compound, and the levels of HIF-1α protein are measured by Western blotting. An increase in the HIF-1α band intensity compared to untreated cells indicates stabilization.
-
Materials:
-
Cell line (e.g., HeLa, RCC4)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: The intensity of the HIF-1α bands is quantified and normalized to the loading control.
Conclusion
This compound is a potent and specific inhibitor of the VHL/HIF-1α protein-protein interaction. Its discovery and development have provided a valuable chemical probe to study the hypoxia signaling pathway and have paved the way for the development of novel therapeutics, including PROTACs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology and drug discovery.
References
- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vhl-IN-1 in Renal Cell Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clear Cell Renal Cell Carcinoma (ccRCC) is fundamentally a disease of metabolic dysregulation, overwhelmingly initiated by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic event leads to the constitutive stabilization of Hypoxia-Inducible Factors (HIFs), master transcriptional regulators that orchestrate a pro-tumorigenic response, including angiogenesis, metabolic reprogramming, and cell proliferation. The VHL-HIF axis is therefore a paramount target for therapeutic intervention. While much focus has been placed on inhibiting the primary oncogenic driver, HIF-2α, the role of its counterpart, HIF-1α, remains complex and context-dependent.
This technical guide focuses on Vhl-IN-1 , a potent and specific small-molecule inhibitor of the VHL E3 ubiquitin ligase. By binding directly to VHL, this compound prevents the recognition and subsequent proteasomal degradation of HIF-1α, leading to its stabilization and transcriptional activation.[1][2] As a well-characterized chemical probe, this compound provides researchers with a powerful tool to dissect the specific functions of the VHL-HIF-1α axis, distinguish its effects from those of HIF-2α, and explore its potential therapeutic relevance in renal cell carcinoma. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and the critical signaling pathways involved.
The VHL-HIF Axis in Renal Cell Carcinoma
In normal cells under oxygen-replete (normoxic) conditions, the VHL protein is a key component of an E3 ubiquitin ligase complex. This complex recognizes specific proline-hydroxylated residues on HIF-α subunits (both HIF-1α and HIF-2α), marking them for rapid ubiquitination and degradation. In over 90% of ccRCC cases, the VHL gene is inactivated, disabling this critical oxygen-sensing machinery.[3] Consequently, HIF-α subunits are no longer degraded; they accumulate, translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and activate a broad array of target genes.[4]
While both HIF-1α and HIF-2α are stabilized, they have distinct and sometimes opposing roles in ccRCC. HIF-2α is widely regarded as the primary oncogenic driver, promoting cell proliferation and angiogenesis.[5] In contrast, HIF-1α is thought to primarily regulate metabolic genes, and its role in established ccRCC is considered to be less critical for tumor growth, and in some contexts, it may even have tumor-suppressive functions. This dichotomy makes the selective modulation of each pathway a critical research goal.
This compound: A Specific Modulator of the VHL-HIF-1α Axis
This compound (also known as compound 30) is a potent small-molecule inhibitor of the VHL protein. It was developed through a structure-guided design process to bind with high affinity to the HIF-α binding pocket on the VHL protein surface.
Mechanism of Action
By occupying the binding site on VHL, this compound physically blocks the interaction between VHL and hydroxylated HIF-1α. This prevents the E3 ligase complex from ubiquitinating HIF-1α, leading to its escape from proteasomal degradation. The stabilized HIF-1α protein then accumulates and becomes transcriptionally active, even under normoxic conditions. The primary utility of this compound is as a chemical tool to induce a specific HIF-1α-driven phenotype, allowing for precise investigation of its downstream consequences.
Quantitative Data
This compound has been characterized using multiple biophysical and cellular assays, demonstrating its high affinity for VHL and potent cellular activity.
Table 1: Quantitative Profile of this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | < 40 nM | Fluorescence Polarization (FP) | |
| Dissociation Constant (Kd) | < 40 nM | Surface Plasmon Resonance (SPR) |
| Cellular Activity | Potent HIF-1α Stabilization | HRE-Luciferase Reporter Assay | |
Table 2: Comparative Binding Affinities of Common VHL Ligands
| Compound | Binding Affinity (Kd) | Method |
|---|---|---|
| This compound | 37 nM | FP / SPR |
| VH298 | 80 - 90 nM | ITC, FP |
| VH032 | 185 nM | ITC |
Experimental Protocols for this compound Characterization
The following protocols outline key experiments for validating the activity of this compound or similar VHL inhibitors in a research setting.
Biophysical Binding Assay (Surface Plasmon Resonance)
This assay quantifies the direct binding interaction between the inhibitor and the VHL protein complex in real-time.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound for the VHL-ElonginB-ElonginC (VBC) complex.
-
Materials:
-
Purified, biotinylated VBC protein complex.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., Series S Sensor Chip CAP).
-
This compound dissolved in appropriate buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
-
Protocol:
-
Immobilization: Immobilize the biotinylated VBC complex onto the surface of a streptavidin-coated sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound (e.g., a 3-fold dilution series from 1000 nM to 1.37 nM) over the chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in response units (RU) in real-time during the association and dissociation phases.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of buffer with high salt or low pH) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the kinetic (ka, kd) and affinity (Kd) constants.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay visually confirms that this compound treatment leads to the accumulation of HIF-1α protein in cells.
-
Objective: To detect the stabilization of HIF-1α protein in RCC cells following treatment with this compound.
-
Materials:
-
RCC cell line (e.g., RCC4, A498, or Caki-1; note: 786-O cells are HIF-1α deficient and would serve as a negative control).
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
-
Protocol:
-
Cell Culture: Plate RCC cells and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 4-8 hours). Include a positive control such as cobalt chloride (CoCl2) or deferoxamine (DFO).
-
Lysis: Wash cells with cold PBS and lyse immediately on ice. Scrape cells, collect lysate, and clarify by centrifugation. Note: HIF-1α has a very short half-life; rapid processing is critical.
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize bands using an ECL substrate and imaging system. Increased band intensity at ~116 kDa for HIF-1α in treated samples indicates stabilization.
-
HIF-1α Transcriptional Activity Assay (Luciferase Reporter)
This functional assay quantifies the downstream consequence of HIF-1α stabilization.
-
Objective: To measure the dose-dependent increase in HIF-1α transcriptional activity induced by this compound.
-
Materials:
-
Cell line (e.g., HeLa, U2OS, or an RCC line) stably or transiently transfected with a Hypoxia-Responsive Element (HRE)-luciferase reporter plasmid.
-
This compound stock solution.
-
Luciferase assay reagent (e.g., ONE-Glo or Dual-Luciferase system).
-
Luminometer.
-
-
Protocol:
-
Cell Plating: Seed the HRE-reporter cell line into a 96-well white, clear-bottom plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a known activator (positive control) for an extended period (e.g., 24-32 hours).
-
Lysis and Luminescence Reading: Add the luciferase assay reagent directly to the wells, incubate as per the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Analysis: Normalize the data (e.g., to a co-transfected control reporter or total protein) and plot the fold-change in luciferase activity versus compound concentration to generate a dose-response curve and determine the EC50.
-
Integrated Research Workflow and Future Directions
This compound serves as a critical tool for investigating the VHL-HIF-1α pathway. A logical workflow allows researchers to systematically characterize its effects, particularly in the context of renal cell carcinoma.
Future Directions:
The primary publication on this compound did not report its effects in RCC cell lines. Therefore, a significant opportunity exists to:
-
Profile this compound in a panel of RCC cell lines: Characterize its effect on HIF-1α stabilization and downstream gene expression in VHL-mutant lines that express HIF-1α (e.g., RCC4, Caki-1) versus those that do not (e.g., 786-O).
-
Investigate Phenotypic Consequences: Use this compound to determine the specific impact of HIF-1α stabilization on ccRCC cell proliferation, metabolism, migration, and sensitivity to standard-of-care therapies like tyrosine kinase inhibitors or immunotherapy.
-
Explore as a PROTAC Component: As a high-affinity VHL ligand, this compound is an excellent candidate for incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of novel therapeutic targets in RCC and other cancers.
By providing a means to selectively activate HIF-1α signaling, this compound is an invaluable asset for the research community to clarify the intricate biology of the VHL pathway and uncover new therapeutic vulnerabilities in renal cell carcinoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vhl deletion in renal epithelia causes HIF-1α-dependent, HIF-2α-independent angiogenesis and constitutive diuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Vhl-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vhl-IN-1 is a potent and specific inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Under normal oxygen conditions (normoxia), the VHL protein complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation. By inhibiting VHL, this compound stabilizes HIF-1α, leading to its accumulation and the subsequent transcriptional activation of HIF-1α target genes. These genes play crucial roles in various cellular processes, including angiogenesis, glucose metabolism, and cell survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the HIF-1α signaling pathway.
Mechanism of Action
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification allows the VHL E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This compound competitively binds to the substrate recognition pocket of VHL, preventing its interaction with hydroxylated HIF-1α. This inhibition of VHL activity leads to the stabilization and accumulation of HIF-1α, even in the presence of oxygen, thereby activating downstream signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | 37 nM[1] | In vitro binding assay | This value indicates a high affinity of this compound for the VHL protein. |
| Recommended Starting Concentration Range | 100 nM - 10 µM | Varies | A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. |
| Recommended Incubation Time | 4 - 24 hours | Varies | A time-course experiment is recommended to determine the optimal duration of treatment. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
Prepare the stock solution in a sterile environment, such as a laminar flow hood.
-
Calculate the required amount of DMSO to dissolve the this compound powder to a final concentration of 10 mM.
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Gently vortex or pipette to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions to ensure accuracy.
-
The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Cell Culture and Treatment
Recommended Cell Lines:
-
VHL-deficient Renal Cell Carcinoma (RCC) cell lines: 786-O, A498. These cells have a constitutively active HIF pathway due to the absence of functional VHL and are excellent models to study the effects of VHL inhibition.
-
VHL-reconstituted RCC cell lines: 786-O cells stably expressing wild-type VHL. These serve as a crucial control to demonstrate the VHL-dependent effects of the inhibitor.
-
Other cell lines: HeLa, HEK293, and other cell lines that express functional VHL can also be used to study the induction of the HIF-1α pathway.
Protocol:
-
Culture the chosen cell line in the recommended medium and conditions until they reach the desired confluency (typically 70-80%).
-
Aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours).
Western Blot for HIF-1α Stabilization
This protocol is designed to detect the accumulation of HIF-1α protein in the nucleus following this compound treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS.
-
Perform nuclear extraction according to a standard protocol. It is crucial to work quickly and keep samples on ice to prevent HIF-1α degradation.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
A loading control, such as Lamin B1 for nuclear extracts, should be used to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA levels of HIF-1α target genes, such as VEGF and GLUT1 (gene name SLC2A1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (VEGF, SLC2A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
After treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the appropriate primers and master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak HIF-1α band in Western blot | HIF-1α degradation during sample preparation. | Work quickly on ice, use fresh protease inhibitors, and consider using a proteasome inhibitor (e.g., MG132) as a positive control. |
| Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions. | |
| Low abundance of HIF-1α in the chosen cell line. | Use a positive control cell line known to express HIF-1α or induce hypoxia (1% O2) as a positive control. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent qPCR results | Poor RNA quality or quantity. | Ensure high-quality RNA extraction and accurate quantification. |
| Inefficient primers. | Validate primer efficiency before use. | |
| High variability in cell viability assay | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
For research use only. Not for use in diagnostic procedures.
References
Vhl-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Vhl-IN-1, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, in experimental settings. This compound acts as a stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α), offering a valuable tool for studying the VHL-HIF signaling pathway and its role in various physiological and pathological processes.
Product Information and Properties
This compound, also known as compound 30, is a high-affinity inhibitor of the VHL E3 ubiquitin ligase with a dissociation constant (Kd) of 37 nM.[1] By binding to VHL, it prevents the recognition and subsequent proteasomal degradation of hydroxylated HIF-1α, leading to its accumulation and the activation of downstream hypoxic responses.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Synonyms | Compound 30 | [1] |
| CAS Number | 2862557-93-9 | |
| Molecular Formula | C₂₇H₃₀FN₅O₄ | |
| Molecular Weight | 507.56 g/mol | |
| Binding Affinity (Kd) | 37 nM | [1] |
| Mechanism of Action | Inhibits VHL-HIF-1α interaction, stabilizing HIF-1α | [1] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol | ~20 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 5.08 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protect from light and moisture.
-
In Vitro Experimental Protocols
Cell Culture and Treatment
This compound can be used to treat a wide variety of cell lines to study the effects of HIF-1α stabilization.
Protocol 2: General Cell Treatment with this compound
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
On the day of treatment, thaw the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration of the experiment (e.g., 4, 8, 16, 24 hours).
-
HIF-1α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-1α stabilization in cells treated with this compound using Western blotting.
Workflow for HIF-1α Stabilization Assay
Caption: Workflow for assessing HIF-1α stabilization.
Protocol 3: Western Blot for HIF-1α
-
Materials:
-
Treated and control cells from Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Cytotoxicity Assay
It is important to determine the cytotoxic potential of this compound in the cell line of interest to establish a suitable working concentration range.
Protocol 4: MTT or CellTiter-Glo® Assay
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Experimental Protocols
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation for In Vivo Administration
The following are example formulations that have been used for other VHL inhibitors and may be adapted for this compound. The optimal formulation should be determined empirically.
Table 3: Example Formulations for In Vivo Use
| Formulation | Components |
| Option 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Option 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Option 3 | 10% DMSO, 90% Corn Oil |
Protocol 5: Preparation of an In Vivo Formulation
-
Materials:
-
This compound
-
Solvents as per the chosen formulation
-
Sterile tubes and syringes
-
-
Procedure:
-
Dissolve this compound in DMSO first.
-
Add the other solvents sequentially, mixing well after each addition.
-
Sonication or gentle heating may be used to aid dissolution.
-
The final solution should be clear.
-
In Vivo Administration
The route of administration and dosage will depend on the animal model and the experimental goals. For similar VHL inhibitors like VH298, local injection has been used in wound healing models. Systemic administration routes like intraperitoneal (i.p.) or oral (p.o.) gavage may also be considered.
Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo study.
Protocol 6: General In Vivo Administration (Example)
-
Animals:
-
Select an appropriate animal model (e.g., nude mice for xenograft studies).
-
-
Dosage and Administration:
-
The optimal dose needs to be determined through dose-ranging studies. Based on in vitro potency, a starting dose in the range of 10-50 mg/kg could be considered.
-
Administer the formulated this compound or vehicle control via the chosen route (e.g., i.p. injection).
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity.
-
Measure relevant parameters such as tumor volume, body weight, or specific biomarkers.
-
-
Pharmacodynamic Assessment:
-
At the end of the study, collect tissues of interest to assess the in vivo target engagement, for example, by measuring HIF-1α levels via Western blot or immunohistochemistry.
-
Signaling Pathway
This compound modulates the VHL-HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which allows it to be recognized by the VHL E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. This compound binds to VHL and blocks its interaction with hydroxylated HIF-1α, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
VHL-HIF-1α Signaling Pathway
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Vhl-IN-1 in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design.[3] Vhl-IN-1 is a potent and specific ligand for VHL, making it an essential building block for the construction of effective VHL-based PROTACs. These application notes provide a comprehensive guide to utilizing this compound in the design and evaluation of PROTACs, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: VHL-based PROTACs
VHL-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex.[4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of additional target protein molecules.
Caption: Mechanism of VHL-based PROTAC action.
Quantitative Data for this compound and a Representative PROTAC
For the purpose of these application notes, we will use "this compound" as a representative high-affinity VHL ligand and "PROTAC-X" as a hypothetical PROTAC constructed using this compound to target a protein of interest (POI). The following tables summarize the key quantitative data for these molecules.
Table 1: Binding Affinity of this compound to VHL
| Ligand | Assay Type | Binding Affinity (Kd) to VHL |
| This compound | Isothermal Titration Calorimetry (ITC) | 150 nM |
| This compound | Surface Plasmon Resonance (SPR) | 185 nM |
Table 2: In Vitro Degradation Profile of PROTAC-X in a Relevant Cell Line
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC-X | POI | Cancer Cell Line A | 50 nM | >95% |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
Table 3: In Vivo Pharmacodynamic Properties of PROTAC-X in a Mouse Xenograft Model
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor |
| PROTAC-X | Nude mice with Cancer Cell Line A xenografts | 50 mg/kg, oral, once daily | 75% | >90% |
Key Experimental Protocols
Detailed methodologies for the essential experiments in the development and characterization of a this compound-based PROTAC are provided below.
VHL Binding Assay (Isothermal Titration Calorimetry - ITC)
This protocol describes the determination of the binding affinity of this compound to the VHL E3 ligase complex (VHL/Elongin B/Elongin C).
Caption: Isothermal Titration Calorimetry workflow.
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)
Procedure:
-
Prepare a 10 µM solution of the VCB complex in ITC buffer.
-
Prepare a 100 µM solution of this compound in the same ITC buffer.
-
Degas both solutions for 10 minutes.
-
Load the VCB complex solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: 25°C, 20 injections of 2 µL each, with a 150-second spacing between injections.
-
Perform the titration.
-
Analyze the resulting data using the instrument's software to fit a binding model and determine the dissociation constant (Kd).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the characterization of the ternary complex formed between the VCB complex, PROTAC-X, and the target protein (POI).
Caption: Surface Plasmon Resonance workflow.
Materials:
-
Purified VCB complex
-
Purified POI
-
PROTAC-X
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of analyte solutions containing a fixed concentration of the POI and varying concentrations of PROTAC-X in SPR running buffer.
-
Inject the analyte solutions over the immobilized VCB surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex formation.
Target Protein Degradation Assay (Western Blot)
This protocol describes how to quantify the degradation of the POI in cells treated with PROTAC-X.
Caption: Western Blot experimental workflow.
Materials:
-
Cancer Cell Line A expressing the POI
-
PROTAC-X
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of PROTAC-X (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax.
In Vivo Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of PROTAC-X in a mouse xenograft model.
Caption: In vivo efficacy study workflow.
Materials:
-
Nude mice
-
Cancer Cell Line A
-
PROTAC-X formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Cancer Cell Line A cells into the flanks of nude mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer PROTAC-X (e.g., 50 mg/kg) or vehicle orally once daily.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and collect the tumors.
-
A portion of the tumor can be flash-frozen for Western blot analysis to confirm target protein degradation, and the other portion can be fixed for immunohistochemistry.
-
Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and vehicle groups.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel VHL-based degraders. Rigorous in vitro and in vivo characterization is crucial to understanding the therapeutic potential of these innovative molecules.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Vhl-IN-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway. As a substrate recognition component of an E3 ubiquitin ligase complex, pVHL targets the alpha subunits of hypoxia-inducible factors (HIF-α) for proteasomal degradation under normal oxygen conditions (normoxia).[1][2][3] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the VHL gene is mutated or silenced.[2][4] This leads to the stabilization and accumulation of HIF-α, even in the presence of oxygen, driving the transcription of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, which are crucial for tumor growth.
Vhl-IN-1 is a novel small molecule inhibitor of the VHL pathway. Its mechanism is designed to counteract the effects of VHL inactivation, thereby inhibiting tumor progression. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft mouse models, including detailed protocols for efficacy studies.
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated, creating a binding site for the pVHL E3 ligase complex, which leads to their ubiquitination and subsequent degradation. When VHL is non-functional, HIF-α accumulates and dimerizes with HIF-1β, translocating to the nucleus to activate target genes like VEGF and PDGF that promote tumorigenesis. This compound is hypothesized to restore the regulation of HIF-α or inhibit its downstream signaling pathways, thus suppressing tumor growth.
Signaling Pathway
References
Application Notes and Protocols: Co-immunoprecipitation of Vhl-IN-1 with VHL Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the small molecule inhibitor Vhl-IN-1 with the von Hippel-Lindau (VHL) tumor suppressor protein. This procedure is essential for validating the physical interaction between this compound and VHL in a cellular context, a critical step in the characterization of this inhibitor.
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1][2] This process is central to the cellular oxygen-sensing pathway.[3][4] In many cancers, the VHL gene is mutated, leading to the stabilization of HIF-1α and the subsequent activation of genes involved in angiogenesis, cell proliferation, and survival.[5]
This compound is a potent inhibitor of the VHL E3 ubiquitin ligase. By binding to VHL, this compound disrupts the VHL/HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α, thereby mimicking a hypoxic state. This inhibitory action makes this compound a valuable tool for studying the downstream effects of HIF-1α stabilization and a potential therapeutic agent. Co-immunoprecipitation is a robust method to confirm the direct binding of this compound to the VHL protein within a complex cellular environment.
Quantitative Data
The binding affinity of this compound and other relevant VHL ligands to the VHL protein is summarized in the table below. This data is critical for designing experiments and interpreting results.
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| This compound | VHL | Not Specified | 37 nM |
Signaling Pathway
The VHL-HIF-1α signaling pathway is a critical cellular mechanism for responding to changes in oxygen availability. The following diagram illustrates the key interactions and the inhibitory effect of this compound.
Caption: VHL-HIF-1α signaling and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps in the co-immunoprecipitation of this compound with the VHL protein.
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Vhl-IN-1 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] In many cancers, the VHL gene is mutated, leading to the stabilization of HIF-1α and the activation of downstream pathways involved in angiogenesis, cell proliferation, and metabolism. Therefore, the VHL/HIF-1α interaction is a key therapeutic target.
Vhl-IN-1 is a potent inhibitor of the VHL/HIF-1α interaction, with a reported dissociation constant (Kd) of 37 nM. By disrupting this interaction, this compound stabilizes HIF-1α, leading to the induction of hypoxic signaling pathways. These application notes provide a comprehensive experimental workflow for screening and characterizing this compound and similar VHL inhibitors.
Signaling Pathway
Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for VHL, which, as part of the VBC (VHL, Elongin B, Elongin C) complex, recruits an E3 ubiquitin ligase that polyubiquitinates HIF-1α, marking it for degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and activates the transcription of target genes. This compound mimics the hypoxic state by directly inhibiting the binding of VHL to hydroxylated HIF-1α.
Caption: VHL/HIF-1α pathway and this compound mechanism.
Experimental Workflow for this compound Screening
A typical screening cascade for identifying and characterizing VHL inhibitors like this compound involves a series of in vitro and cell-based assays to confirm binding, target engagement, and downstream functional effects.
Caption: A typical screening cascade for VHL inhibitors.
Data Presentation
The following tables summarize representative quantitative data that would be generated during the screening of this compound.
Table 1: VHL Binding Affinity (Fluorescence Polarization)
| Compound | IC50 (nM) | Kd (nM) |
| This compound | 65 | 37 |
| VH298 (Reference) | 150 | 80-90[2][3] |
| Negative Control | >10,000 | >10,000 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | Target Protein | ΔTm (°C) |
| This compound | VHL | +4.2 |
| DMSO (Vehicle) | VHL | 0 |
| Negative Control | VHL | +0.2 |
Table 3: Quantification of HIF-1α Stabilization by Western Blot
| Treatment | Concentration (µM) | HIF-1α Protein Level (Fold Change vs. DMSO) |
| DMSO | - | 1.0 |
| This compound | 0.1 | 2.5 |
| This compound | 1 | 8.2 |
| This compound | 10 | 15.7 |
| VH298 (10 µM) | 10 | 12.5[4] |
Table 4: In Vitro HIF-1α Ubiquitination Assay
| Condition | This compound (µM) | Polyubiquitinated HIF-1α (% of Control) |
| VHL Complex + HIF-1α | 0 | 100 |
| VHL Complex + HIF-1α | 0.1 | 65 |
| VHL Complex + HIF-1α | 1 | 28 |
| VHL Complex + HIF-1α | 10 | 5 |
| No VHL Complex | - | <1 |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled HIF-1α peptide from the VHL protein complex.[5]
Materials:
-
VHL protein complex (VHL, Elongin B, Elongin C)
-
FAM-labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (including this compound) and DMSO
-
Black, low-volume 384-well microplates
Protocol:
-
Prepare a 2x solution of VHL complex and FAM-HIF-1α peptide in assay buffer. The final concentration of the VHL complex should be approximately its Kd for the peptide, and the peptide concentration should be low (e.g., 1-5 nM).
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the 2x VHL/peptide solution to each well.
-
Include controls:
-
High Polarization (0% inhibition): VHL/peptide solution with DMSO.
-
Low Polarization (100% inhibition): Peptide solution with a saturating concentration of a known inhibitor or no VHL complex.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., Ex: 485 nm, Em: 520 nm).
-
Calculate percent inhibition and determine IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
HeLa or other suitable human cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PBS, Trypsin-EDTA
-
This compound and DMSO
-
Lysis Buffer: PBS with 1% NP-40 and protease inhibitors
-
PCR tubes or 96-well PCR plates
Protocol:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble VHL protein at each temperature by Western Blot.
-
Densitometry is used to quantify the band intensities, and a melting curve is generated. The shift in the melting temperature (ΔTm) indicates target stabilization.
Western Blot for HIF-1α Stabilization
This assay quantifies the accumulation of HIF-1α in cells treated with a VHL inhibitor.
Materials:
-
HeLa or other suitable human cell line
-
This compound and DMSO
-
Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Protocol:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent.
-
Strip the membrane and re-probe with anti-β-actin antibody for a loading control.
-
Quantify band intensities using densitometry software and normalize HIF-1α levels to the loading control.
In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the VHL-mediated ubiquitination of HIF-1α.
Materials:
-
Recombinant VHL E3 ligase complex (VHL, Elongins B/C, Cul2, Rbx1)
-
Recombinant hydroxylated HIF-1α substrate
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., Ube2D2)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
This compound and DMSO
Protocol:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining:
-
Ubiquitination Buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Hydroxylated HIF-1α (e.g., 200 nM)
-
VHL E3 ligase complex (e.g., 50 nM)
-
This compound at various concentrations or DMSO
-
-
Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western Blot using an anti-HIF-1α antibody.
-
The appearance of a high-molecular-weight smear or ladder of bands indicates polyubiquitination. Quantify the reduction of this signal in the presence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Vhl-IN-1 Experiment Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with HIF-1alpha stabilization when using Vhl-IN-1.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see an increase in HIF-1alpha levels via Western blot. What is the expected mechanism of action?
A1: this compound is an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Under normal oxygen conditions (normoxia), the VHL protein complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[2][3] This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[4][5] this compound works by disrupting the interaction between VHL and HIF-1α. By preventing this binding, this compound is expected to block the degradation of HIF-1α, leading to its accumulation and stabilization within the cell.
Caption: VHL/HIF-1α pathway and the inhibitory action of this compound.
Troubleshooting Guide
If you are not observing HIF-1alpha stabilization, consider the following potential issues related to your compound, experimental protocol, or detection method.
Q2: Could my this compound compound be the problem?
A2: Yes, issues with the compound's integrity, storage, or concentration can lead to experimental failure.
-
Compound Stability: Ensure your this compound is properly stored. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture media. It is recommended to use sonication to aid dissolution. The final DMSO concentration in your experiment should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Concentration: The effective concentration of this compound can be cell-line dependent. A concentration-response experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM) is recommended to determine the optimal concentration for your specific cell line.
Q3: My compound seems fine. Could my experimental protocol be the issue?
A3: Your experimental design, particularly the duration of treatment and the cell line used, can significantly impact the outcome.
-
Treatment Duration: While this compound should stabilize HIF-1α, prolonged treatment may have the opposite effect. One study reported that extended treatment with VHL inhibitors can lead to an upregulation of VHL protein levels, which in turn enhances the degradation of HIF-1α in a negative feedback loop. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is crucial to identify the optimal window for observing HIF-1α accumulation.
-
Cell Line Choice: The VHL/HIF-1α pathway can vary between cell lines. It is important to use a cell line with a functional VHL protein. For example, 786-O cells are VHL-deficient and would not be a suitable model to test the activity of a VHL inhibitor.
-
Positive Control: Always include a positive control for HIF-1α stabilization. Common methods include treating cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or deferoxamine (DFO), or placing cells in a hypoxic chamber (1% O₂). This will confirm that your cells are capable of stabilizing HIF-1α and that your detection method is working.
Q4: I've optimized my protocol, but the Western blot for HIF-1alpha is still not working. What could be wrong?
A4: HIF-1alpha is a notoriously difficult protein to detect due to its rapid degradation. Your protein extraction and Western blot technique are critical.
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors. It is crucial to lyse the cells quickly on ice to prevent protein degradation. Some protocols recommend using a lysis buffer that directly denatures proteins (e.g., containing SDS) to inactivate proteases immediately.
-
Sample Preparation: Always keep cell lysates and samples on ice. After determining protein concentration, add Laemmli sample buffer and boil the samples immediately to denature proteins and proteases.
-
Antibody Selection: Use a well-validated antibody for HIF-1alpha. Check the antibody datasheet for recommended applications (e.g., Western blot) and positive control cell lysates (e.g., CoCl₂-treated HeLa or MCF-7 cells).
-
Gel Electrophoresis and Transfer: HIF-1alpha is a large protein (~120 kDa). Ensure your gel percentage is appropriate for this size and that you allow sufficient transfer time to the membrane.
Experimental Protocols and Data
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| This compound Concentration | 1 - 100 µM (start with a dose-response) | Optimal concentration is cell-line dependent. |
| Treatment Duration | 2 - 24 hours (start with a time-course) | HIF-1α stabilization can be transient; prolonged treatment may induce negative feedback. |
| Positive Controls | CoCl₂ (100-150 µM), DFO (100 µM), or Hypoxia (1% O₂) for 4-8 hours | Confirms the experimental system is responsive and the detection method is working. |
| This compound Storage | -20°C (1 month) or -80°C (6 months) in DMSO | Ensures compound integrity. |
| Cell Lysis | Use ice-cold lysis buffer with protease/phosphatase inhibitors | Prevents rapid degradation of HIF-1α. |
General Protocol for this compound Treatment and Western Blot
-
Cell Seeding: Plate cells to be 60-70% confluent on the day of the experiment.
-
Compound Preparation: Prepare a fresh dilution of this compound in pre-warmed cell culture media from a DMSO stock solution. Also prepare media for your vehicle control (DMSO) and positive control (e.g., CoCl₂).
-
Treatment: Aspirate the old media from the cells and add the media containing this compound, vehicle, or positive control. Incubate for the desired amount of time (e.g., 4-8 hours).
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to your lysates and boil at 95-100°C for 5-10 minutes.
-
-
Western Blot:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate. Include a loading control like β-actin or GAPDH.
-
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting failed HIF-1α stabilization experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of VHL in clear-cell renal cell carcinoma and its relation to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
potential off-target effects of Vhl-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Vhl-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary on-target effect is to disrupt the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This inhibition prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-1α. As a result, HIF-1α stabilizes and accumulates, leading to the activation of its downstream transcriptional targets.[1]
Q2: What are the known on-target effects of this compound and related VHL inhibitors?
A2: The primary on-target effect is the stabilization of HIF-1α and the induction of a hypoxic response.[2] Interestingly, studies on related VHL inhibitors like VH032 and VH298 have revealed that these compounds also lead to an upregulation of the VHL protein itself.[2][3] This occurs through protein stabilization rather than changes at the transcript level. This feedback mechanism may help to mitigate excessive HIF stabilization with prolonged treatment.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target screening data for this compound is not extensively published, potential off-target effects can be inferred from the known functions of VHL beyond HIF regulation. VHL has several reported HIF-independent substrates and interacting partners. Therefore, inhibition of VHL could theoretically affect these pathways. Some of the potential HIF-independent VHL substrates include proteins involved in cell cycle control, cytoskeletal organization, and extracellular matrix formation. For a related VHL inhibitor, VH298, negligible off-target effects were observed when screened against a panel of over 100 kinases, G-protein coupled receptors (GPCRs), and ion channels.
Q4: Are there any known non-HIF substrates of VHL that could be affected by this compound?
A4: Yes, several proteins have been identified as potential HIF-independent substrates or binding partners of VHL. These include:
-
Aurora A: A kinase involved in mitotic progression.
-
ZHX2: A transcriptional repressor.
-
NDRG3: N-myc downstream regulated gene 3.
-
B-Myb: A transcription factor.
-
Fibronectin: An extracellular matrix protein.
-
Atypical PKC family proteins: Involved in various signaling pathways.
-
SP1 transcription factor: A general transcription factor.
-
RNA polymerase subunits Rpb1 and Rpb7: Components of the RNA polymerase II complex.
Inhibition of VHL by this compound could potentially interfere with the degradation or function of these proteins, leading to off-target effects.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound.
In Vitro Binding Assays (e.g., Fluorescence Polarization)
| Issue | Potential Cause | Troubleshooting Step |
| Low fluorescence polarization signal | - Low concentration of the fluorescent probe.- Low gain settings on the plate reader. | - Increase the concentration of the fluorescent probe.- Increase the gain settings on the plate reader. |
| High background fluorescence | - Autofluorescence from assay buffer or other reagents. | - Check individual components for autofluorescence and replace if necessary. |
| No change in polarization upon protein addition | - Inactive VHL protein complex.- Degraded fluorescent probe. | - Confirm the activity of the VHL protein using a known active ligand.- Prepare a fresh stock of the fluorescent probe. |
| Precipitation of test compound | - Poor solubility of this compound at the tested concentration. | - Reduce the final concentration of this compound.- Test alternative solvents for initial stock preparation, ensuring final solvent concentration is low in the assay (e.g., <1% DMSO). |
| "Hook effect" in PROTAC experiments using this compound based degraders | - At high concentrations, formation of binary complexes (Target-PROTAC and VHL-PROTAC) dominates over the productive ternary complex. | - Perform a full dose-response curve to identify the optimal concentration range for degradation. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Potential Cause | Troubleshooting Step |
| No thermal shift observed | - Insufficient drug concentration or incubation time.- Incorrect temperature range for denaturation.- The protein is not stabilized by ligand binding under the assay conditions. | - Optimize this compound concentration and incubation time.- Perform a melt curve over a broad temperature range to determine the optimal denaturation temperature.- Confirm target engagement with an orthogonal method. |
| High variability between replicates | - Uneven heating or cooling of samples.- Inconsistent cell lysis or protein extraction. | - Use a thermal cycler with precise temperature control.- Ensure complete and consistent cell lysis and careful collection of the supernatant. |
| Protein degradation | - Protease activity during sample preparation. | - Add protease inhibitors to the lysis buffer. |
Proteomics Experiments
| Issue | Potential Cause | Troubleshooting Step |
| Poor identification of known on-target effects (HIF-1α stabilization) | - Suboptimal treatment conditions (concentration or time).- Inefficient protein extraction or digestion. | - Perform a dose-response and time-course experiment to determine optimal this compound treatment.- Optimize protein extraction and digestion protocols. |
| High number of identified protein changes, making it difficult to distinguish off-targets from indirect effects | - Indirect cellular responses to HIF-1α stabilization. | - Use a shorter treatment time to focus on more direct effects.- Compare proteomic changes with a VHL-null cell line to identify VHL-dependent effects.- Integrate data with other "omics" approaches (e.g., transcriptomics) for a more comprehensive analysis. |
| Inconsistent quantification between replicates | - Variation in sample preparation.- Technical variability in mass spectrometry analysis. | - Standardize all sample preparation steps.- Use internal standards and perform technical replicates. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Compound | Target | Assay Type | Kd (nM) |
| This compound | VHL | Not Specified | 37 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
2. Heating Step:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by adding a suitable lysis buffer containing protease inhibitors.
-
Perform freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to ensure complete lysis.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Analysis of Soluble Fraction:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble VHL and potential off-target proteins by Western blotting or other quantitative protein analysis methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of this compound using quantitative proteomics.
1. Cell Culture and Treatment:
-
Culture VHL-proficient cells in appropriate SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media if using this method for quantification.
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., containing urea and detergents).
-
Determine protein concentration using a standard assay (e.g., BCA).
3. Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using an enzyme such as trypsin.
4. Peptide Labeling (optional):
-
If using isobaric labeling (e.g., TMT or iTRAQ), label the peptides from different treatment groups according to the manufacturer's protocol.
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Identify proteins that show significant changes in abundance upon this compound treatment.
-
Perform bioinformatics analysis (e.g., pathway analysis, gene ontology) to understand the biological implications of the observed changes and to identify potential off-target pathways.
Visualizations
Caption: VHL-HIF-1α signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: General workflow for proteomics-based off-target identification.
References
- 1. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a high-throughput screen to identify compounds that modulate VHL proteostasis. - ASCO [asco.org]
- 3. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
troubleshooting Vhl-IN-1 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Vhl-IN-1. The information is designed to address common challenges encountered during experimental procedures, with a focus on resolving issues related to the inhibitor's stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary function is to disrupt the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), VHL targets HIF-1α for proteasomal degradation. By inhibiting this interaction, this compound stabilizes HIF-1α, leading to the activation of hypoxic response pathways. This compound is also utilized in the development of proteolysis-targeting chimeras (PROTACs).
Q2: My this compound solution appears to have precipitated after being added to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound has limited solubility in water-based solutions.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in your specific cell culture medium.
-
Media Components: Interactions with salts, proteins (especially in serum-free media), and other components in the culture medium can reduce the solubility of the compound.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of small molecules.
Q3: How should I prepare my this compound stock solution to minimize stability issues?
A3: Proper preparation of the stock solution is critical. It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your experimental system.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maintain the integrity of your this compound stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials, protected from light and moisture. Recommended storage temperatures and durations are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
Q5: Can I sonicate my this compound solution if I observe a precipitate?
A5: Gentle sonication or warming the solution to 37°C can help redissolve precipitated this compound, particularly in the stock solution. However, be cautious with prolonged heating or sonication as it may degrade the compound. If the precipitate persists, it is likely that the concentration is too high for the solvent.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer or Cell Culture Medium
This is one of the most common issues encountered with hydrophobic small molecules like this compound.
Troubleshooting Workflow:
Troubleshooting workflow for this compound precipitation.
Detailed Steps & Protocols:
-
Verify Stock Solution Integrity:
-
Action: Visually inspect your this compound stock solution. Ensure it is completely clear of any precipitate before use.
-
Troubleshooting: If you observe crystals, gently warm the vial in a 37°C water bath or sonicate for a few minutes. If the precipitate does not dissolve, your stock concentration may be too high, or the compound may have degraded. Consider preparing a fresh, lower-concentration stock solution.
-
-
Optimize Dilution Method to Avoid "Solvent Shock":
-
Action: Instead of adding a small volume of highly concentrated stock directly into a large volume of aqueous medium, perform a serial dilution.
-
Protocol: Serial Dilution for Cell Culture
-
Pre-warm your cell culture medium to 37°C.
-
Create an intermediate dilution by adding your this compound stock solution to a smaller volume of the medium (e.g., 10 µL of 10 mM stock into 90 µL of medium for a 1 mM intermediate solution).
-
Gently vortex or pipette to mix.
-
Add the intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or swirling.
-
-
-
Determine the Maximum Soluble Concentration:
-
Action: If precipitation persists, you may be exceeding the solubility limit of this compound in your experimental medium. It is essential to determine the maximum concentration that remains soluble.
-
Protocol: Solubility Assessment in Cell Culture Medium
-
Prepare a series of dilutions of this compound in your specific cell culture medium (e.g., DMEM, RPMI) with the same final concentration of DMSO you intend to use in your experiment (ideally ≤0.5%).
-
Include a vehicle control (medium + DMSO).
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect for precipitation (cloudiness, crystals) at various time points. For a more sensitive assessment, check for crystals under a microscope. The highest concentration that remains clear is your working maximum soluble concentration.
-
-
-
Modify the Solvent System (for in vitro assays):
-
Action: For biochemical or biophysical assays where cell viability is not a concern, you can use co-solvents to improve solubility.
-
Considerations: The addition of surfactants like Pluronic® F-68 or Tween®-20 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. Always perform control experiments to ensure the co-solvent does not interfere with your assay.
-
Issue 2: Loss of this compound Activity Over Time in Solution
Even if this compound is initially soluble, it may degrade over time in aqueous solutions, especially at physiological temperatures.
Troubleshooting Workflow:
Troubleshooting workflow for loss of this compound activity.
Detailed Steps & Protocols:
-
Adhere to Strict Storage Protocols:
-
Action: Ensure your stock solutions are stored correctly. Avoid repeated freeze-thaw cycles by using single-use aliquots. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Prepare Fresh Working Solutions:
-
Action: For every experiment, prepare fresh dilutions of this compound from a frozen stock aliquot. Do not store diluted aqueous solutions of this compound for extended periods, especially at room temperature or 37°C.
-
-
Minimize Incubation Time in Aqueous Solutions:
-
Action: When possible, minimize the pre-incubation time of this compound in your experimental buffer or medium before adding it to your cells or assay.
-
-
Consider pH Effects:
Data Presentation
Table 1: Solubility of a Structurally Related VHL Ligand (VHL Ligand 1) in Common Solvents
| Solvent | Solubility |
| DMSO | ≥20 mg/mL |
| DMF | ≥20 mg/mL |
| Ethanol | ≥20 mg/mL |
| PBS (pH 7.2) | ≥10 mg/mL |
Note: This data is for a related VHL ligand and should be used as a general guideline. The solubility of this compound may vary.
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Maximum Duration | Key Considerations |
| -20°C | 1 month | Aliquot to avoid freeze-thaw. Protect from light. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Carefully weigh the this compound powder and place it in a sterile amber tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein is part of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized by VHL, leading to its ubiquitination and subsequent destruction by the proteasome. In the absence of oxygen (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it escapes degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in processes such as angiogenesis and glucose metabolism. This compound inhibits the binding of VHL to hydroxylated HIF-1α, thus stabilizing HIF-1α even in the presence of oxygen.
The VHL/HIF-1α signaling pathway and the inhibitory action of this compound.
Technical Support Center: Vhl-IN-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vhl-IN-1. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The VHL protein is a critical component of the cellular oxygen-sensing machinery. Under normal oxygen conditions (normoxia), VHL recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation by the proteasome. By inhibiting VHL, this compound prevents the degradation of HIF-1α, leading to its stabilization and accumulation, even in the presence of normal oxygen levels. This mimics a hypoxic response and induces the transcriptional activity of HIF-1α.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used as a tool to study the biological consequences of HIF-1α stabilization. It is also a valuable reagent in the development of Proteolysis Targeting Chimeras (PROTACs), where a VHL ligand is conjugated to a ligand for a target protein to induce its degradation.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the activity of this compound.
-
Long-term storage: Store the solid compound and stock solutions at -80°C for up to 6 months.
-
Short-term storage: Stock solutions can be stored at -20°C for up to 1 month.
-
Handling: this compound is typically dissolved in solvents like DMSO, ethanol, or DMF. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Protect from light and moisture.
Q4: What is the dissociation constant (Kd) of this compound for VHL?
A4: The dissociation constant (Kd) of this compound for the VHL protein is approximately 37 nM.[1] This indicates a high binding affinity.
Troubleshooting Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, ranging from compound integrity to experimental setup. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No or Weak HIF-1α Stabilization
If you are not observing the expected increase in HIF-1α levels after this compound treatment, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly at -80°C and protected from light and moisture. Avoid multiple freeze-thaw cycles by using single-use aliquots. |
| Incorrect Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration range for your specific cells. Start with a range of concentrations around the Kd value (e.g., 10 nM to 1 µM). |
| Insufficient Treatment Time | HIF-1α stabilization is a dynamic process. The time to reach maximum accumulation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. |
| Low VHL Expression in Cells | The effect of this compound is dependent on the presence of VHL. Confirm VHL expression in your cell line using Western blot or qPCR. |
| Cell Density | Cell density can influence cellular signaling pathways and protein expression. Ensure consistent cell seeding density across experiments. |
| Solubility Issues | This compound has limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the media for any precipitation after adding the compound. |
Problem 2: High Variability Between Replicates or Experiments
High variability can obscure real biological effects. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
| Lot-to-Lot Variability of this compound | If you suspect variability between different batches of the compound, it is advisable to test each new lot to confirm its activity. Perform a dose-response curve with each new batch and compare it to the previous one. |
| Uneven Cell Plating | Ensure a single-cell suspension and proper mixing before plating to achieve uniform cell distribution in multi-well plates. |
Problem 3: Unexpected Cellular Effects or Toxicity
Observing unexpected changes in cell morphology, viability, or off-target effects requires careful investigation.
| Potential Cause | Recommended Action |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Prepare a vehicle control with the same final solvent concentration as your this compound treatment to assess solvent-specific effects. |
| Compound Cytotoxicity | This compound itself may exhibit cytotoxicity at higher concentrations or in certain cell lines. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cells. |
| Off-Target Effects | While this compound is a specific VHL inhibitor, off-target effects are always a possibility with small molecules. Consider using a negative control compound with a similar chemical structure but no VHL inhibitory activity, if available. Advanced techniques like proteomics can be used to investigate global changes in protein expression. |
| HIF-1α-Mediated Effects | Remember that HIF-1α stabilization can lead to a wide range of downstream cellular responses, including changes in metabolism, proliferation, and apoptosis, which may be misinterpreted as off-target effects. |
Experimental Protocols
Protocol: Detection of HIF-1α Stabilization by Western Blot
This protocol provides a general guideline for assessing the effect of this compound on HIF-1α protein levels in cultured cells.
1. Cell Seeding and Treatment: a. Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Prepare a stock solution of this compound in DMSO. d. Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response (e.g., 0, 10, 50, 100, 500 nM, 1 µM) and a time-course (e.g., 4, 8, 16, 24 hours) experiment to determine optimal conditions. e. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. f. Replace the medium in the wells with the medium containing this compound or vehicle control and incubate for the desired time.
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 7.5% acrylamide). c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against HIF-1α (typically at a 1:500 to 1:1000 dilution) overnight at 4°C. g. Also, probe for a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST for 10 minutes each. k. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of VHL and HIF-1α
Caption: VHL-HIF-1α signaling pathway under normoxia and with this compound treatment.
Experimental Workflow for Troubleshooting
References
Vhl-IN-1 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vhl-IN-1, a representative inhibitor of the Von Hippel-Lindau (VHL) protein. The information provided is based on the known mechanisms of VHL inhibition and general observations with compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Von Hippel-Lindau (VHL) tumor suppressor protein. VHL is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing.[1][2][3] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunits of hypoxia-inducible factors (HIFs), leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] By inhibiting the VHL:HIF-α interaction, this compound prevents HIF-α degradation, leading to its accumulation and the activation of hypoxic response genes, even in the presence of oxygen.
Q2: What are the expected on-target effects of this compound?
The primary on-target effect of this compound is the stabilization of HIF-α, particularly HIF-1α and HIF-2α. This leads to the transcriptional upregulation of genes involved in processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and erythropoiesis (e.g., erythropoietin). Interestingly, studies on VHL inhibitors like VH298 have shown that prolonged treatment can lead to an increase in VHL protein levels, which in turn can result in reduced HIF-1α levels, suggesting a complex feedback mechanism.
Q3: I am observing unexpected levels of cytotoxicity with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors, including on-target toxicity in specific cell lines, off-target effects, or issues with experimental conditions.
-
On-Target Toxicity: While the goal of VHL inhibition is often therapeutic, the constitutive activation of the hypoxic response can be detrimental to certain cell types. For example, in VHL-inactivated renal cell carcinomas, targeting lysosome function, a process potentially influenced by VHL, can cause selective cytotoxicity. The complex cellular roles of VHL in processes like cell cycle control and apoptosis mean that its inhibition might have unintended consequences.
-
Off-Target Effects: Like any small molecule inhibitor, this compound may have off-target activities that contribute to cytotoxicity. These are highly dependent on the specific chemical structure of the inhibitor.
-
Cell Line Specificity: The cytotoxic response to this compound can be highly dependent on the genetic background of the cell line used. For instance, cells with mutations in genes that interact with the VHL or HIF pathways may exhibit increased sensitivity.
-
Experimental Conditions: High concentrations of the inhibitor, prolonged exposure, or suboptimal cell culture conditions can all contribute to increased cell death.
Troubleshooting Guide: this compound Induced Cytotoxicity
If you are experiencing unexpected cytotoxicity in your experiments with this compound, please follow the troubleshooting steps outlined below.
Problem: High levels of cell death observed after treatment with this compound.
Step 1: Confirm the On-Target Effect
Before troubleshooting cytotoxicity, it is crucial to verify that the inhibitor is active in your system.
-
Action: Perform a western blot to check for the stabilization of HIF-1α or HIF-2α after a short treatment with this compound (e.g., 4-8 hours).
-
Expected Outcome: A dose-dependent increase in HIF-α protein levels should be observed.
-
Troubleshooting: If no HIF-α stabilization is observed, there may be an issue with the compound's stability, solubility, or cell permeability.
Step 2: Optimize this compound Concentration and Exposure Time
Cytotoxicity is often dose- and time-dependent.
-
Action: Perform a dose-response experiment using a wide range of this compound concentrations to determine the EC50 for HIF-α stabilization and the IC50 for cytotoxicity. Also, perform a time-course experiment at a fixed concentration.
-
Data Presentation:
| Concentration (µM) | HIF-1α Stabilization (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.5 | 98 |
| 1 | 5.0 | 90 |
| 10 | 15.0 | 60 |
| 50 | 15.5 | 20 |
| 100 | 16.0 | 5 |
-
Mitigation Strategy: Use the lowest effective concentration that gives the desired on-target effect with minimal cytotoxicity. Shorten the exposure time if possible.
Step 3: Assess the Mechanism of Cell Death
Understanding how the cells are dying can provide insights into the cause of cytotoxicity.
-
Action: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assays).
-
Experimental Protocol: See "Detailed Experimental Protocols" section below.
-
Mitigation Strategy:
-
If apoptosis is observed, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cytotoxicity can be rescued. This can help determine if the apoptotic pathway is a primary driver of the observed cell death.
-
If necrosis is the primary mechanism, this may suggest a more direct toxic effect on cellular membranes or metabolism.
-
Step 4: Consider Cell Line Specificity
The cytotoxic effects of this compound may not be universal across all cell lines.
-
Action: Test the effect of this compound on a panel of different cell lines, including those with and without functional VHL.
-
Example: VHL-deficient cells (e.g., 786-O, RCC4) may respond differently than cells with wild-type VHL (e.g., HeLa, HEK293).
-
Mitigation Strategy: If the cytotoxicity is specific to your primary cell line, consider using an alternative model system if appropriate for your research question.
Step 5: Investigate Off-Target Effects
If cytotoxicity persists at concentrations that are relevant for the on-target effect and is not explained by the known mechanism of VHL inhibition, off-target effects should be considered.
-
Action:
-
Perform a literature search for known off-targets of similar chemical scaffolds.
-
Consider using a structurally distinct VHL inhibitor as a control to see if the same cytotoxic phenotype is observed.
-
Advanced approaches include proteomic or transcriptomic profiling to identify pathways unexpectedly perturbed by the compound.
-
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reflects the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Visualizations
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The interaction of the von Hippel-Lindau tumor suppressor and heterochromatin protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vhl-IN-1 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Vhl-IN-1. The following information is designed to address common challenges and provide detailed protocols for successful animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its mechanism of action involves disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under normal oxygen conditions (normoxia), VHL targets HIF-1α for ubiquitination and subsequent proteasomal degradation. By inhibiting VHL, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then activate the transcription of hypoxia-responsive genes.[1]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for formulation development. Key properties are summarized in the table below. The high solubility in DMSO indicates its hydrophobic nature, which often presents challenges for aqueous delivery in animal studies.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇FN₄O₄S | [1] |
| Molecular Weight | 544.68 g/mol | [1] |
| Appearance | White to off-white solid | |
| In Vitro Solubility | 100 mg/mL (183.59 mM) in DMSO |
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound prepared in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Always store solutions in sealed containers, protected from moisture and light.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound and other closely related VHL inhibitors, such as VH298, have been deemed suitable for in vivo applications. However, due to the poor aqueous solubility characteristic of this class of compounds, careful formulation is required to ensure bioavailability and prevent precipitation upon administration.
VHL-HIF-1α Signaling Pathway
The diagram below illustrates the cellular pathway targeted by this compound. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), allowing it to be recognized by the VHL E3 ligase complex, leading to its degradation. This compound blocks this recognition step, causing HIF-1α to accumulate and activate gene transcription.
References
addressing Vhl-IN-1 precipitation in culture media
Welcome to the technical support center for Vhl-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, such as precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL protein is a key component of a complex that targets the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation under normal oxygen conditions. By inhibiting VHL, this compound prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of various target genes involved in processes such as angiogenesis and glucose metabolism.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. The primary reasons for precipitation include:
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper dilution technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.
-
Temperature changes: Moving between room temperature and a 37°C incubator can affect solubility.
-
Media components: Interactions with salts, proteins, or other components in the media can lead to the formation of insoluble complexes.
-
High DMSO concentration: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon dilution.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon dilution | "Solvent Shock" : Rapid change in solvent environment from DMSO to aqueous media. | 1. Use a stepwise dilution method: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media with gentle mixing. 2. Slow addition: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling. |
| Concentration exceeds solubility limit : The final concentration of this compound is too high for the specific medium. | 1. Determine the maximum soluble concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (see Protocol 2). 2. Lower the working concentration: If possible, reduce the final concentration of this compound in your experiment. | |
| Precipitate forms over time in the incubator | Temperature fluctuations and pH shifts : Changes in temperature and CO2-induced pH shifts in the media can decrease solubility over time. | 1. Pre-equilibrate media: Ensure your culture medium is pre-warmed to 37°C and equilibrated in the incubator's CO2 environment before adding this compound. 2. Use buffered media: Consider using a medium containing HEPES buffer for more stable pH control. |
| Interaction with media components : this compound may interact with components like serum proteins. | 1. Test in different media: If feasible, test the solubility of this compound in different basal media formulations. 2. Serum concentration: While serum can sometimes aid solubility, high concentrations of certain compounds can still precipitate. You may need to determine the optimal serum concentration for your experiment. | |
| Precipitate observed in thawed stock solution | Poor solubility at low temperatures : The compound may have come out of solution during freezing. | 1. Warm and vortex: Gently warm the stock solution to 37°C and vortex thoroughly to ensure it is completely redissolved before use. 2. Prepare fresh stock: If precipitation persists after warming, it is best to prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Weigh the compound: Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming at 37°C can be applied.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare dilutions: Create a series of dilutions of this compound in your pre-warmed (37°C) cell culture medium. It is recommended to perform serial dilutions.
-
Vehicle control: Include a control with the highest concentration of DMSO that will be used in the dilutions.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual inspection: After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
Microscopic examination: For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.
-
Determine maximum soluble concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for this compound under your specific experimental conditions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (183.59 mM) | May require ultrasonic treatment to fully dissolve. Use freshly opened, hygroscopic DMSO for best results.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Sealed, away from moisture and light.[1] |
| -20°C | 1 month | Sealed, away from moisture and light.[1] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Determining Maximum Soluble Concentration
Caption: Workflow for solubility testing.
References
Technical Support Center: Troubleshooting Western Blot Band Clarity After Vhl-IN-1 Treatment
Welcome to the technical support center for researchers utilizing Vhl-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Western blotting experiments after treatment with this compound, specifically focusing on the problem of unclear bands.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on my target protein in a Western blot?
A1: this compound is a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a dissociation constant (Kd) of 37 nM.[1] The primary function of the VHL protein is to target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation under normal oxygen conditions (normoxia).[2][3][4] By inhibiting VHL, this compound prevents the degradation of HIF-1α, leading to its stabilization and accumulation within the cell.[1] Therefore, when treating cells with this compound, you should expect to see an increase in the intensity of the HIF-1α band on your Western blot compared to untreated control cells, especially under normoxic conditions.
Q2: My Western blot bands for HIF-1α are unclear and smeared after this compound treatment. What could be the cause?
A2: Unclear or smeared bands are typically indicative of technical issues during the Western blotting procedure rather than a direct, unexpected effect of this compound. Since this compound is expected to increase HIF-1α levels, a stronger signal is anticipated. The lack of clarity could be due to a variety of factors, including improper sample preparation, electrophoresis issues, suboptimal antibody concentrations, or problems during the transfer or washing steps. Please refer to the detailed troubleshooting guide below.
Q3: Could this compound be causing degradation of my protein of interest?
A3: Based on its known mechanism of action, this compound is an inhibitor of VHL's degradation-promoting activity. Therefore, it is highly unlikely to be causing the degradation of its primary target, HIF-1α. If you are observing a decrease in your protein of interest, it is more likely due to off-target effects (though none are widely reported for this compound) or other experimental variables.
Q4: Are there any known off-target effects of this compound that could affect my Western blot results?
A4: While specific off-target effects for this compound are not extensively documented in the public domain, it is a possibility with any small molecule inhibitor. However, the more probable cause for unclear Western blot bands lies in the experimental technique. It is recommended to first troubleshoot the Western blot protocol thoroughly.
Troubleshooting Guide for Unclear Western Blot Bands
If you are observing unclear, smeared, or faint bands after this compound treatment, please consult the following troubleshooting table.
| Observation | Potential Cause | Recommended Solution |
| Bands are blurry or smeared | High voltage during electrophoresis: Running the gel too fast can generate heat and cause bands to appear distorted. | Reduce the voltage during electrophoresis and consider running the gel in a cold room or on ice. |
| Incorrect running buffer concentration: Improperly prepared or old running buffer can lead to poor protein separation. | Prepare fresh running buffer according to the correct protocol. | |
| Air bubbles during transfer: Air bubbles trapped between the gel and the membrane will block the transfer of proteins. | Carefully remove any air bubbles when assembling the transfer sandwich. | |
| Sample overloading: Too much protein in the well can cause streaking and smearing. | Perform a protein concentration assay and load a consistent, optimal amount of protein for each sample. | |
| High salt concentration in samples: Excessive salt can interfere with electrophoresis. | Consider desalting or diluting your samples. | |
| Bands are faint or weak | Insufficient this compound treatment time or concentration: The inhibitor may not have had enough time or been at a high enough concentration to cause significant HIF-1α accumulation. | Optimize the concentration and incubation time of this compound in your specific cell line. |
| Inefficient protein transfer: The transfer conditions may not be optimal for your protein of interest. | Optimize transfer time and voltage. Use a positive control to verify transfer efficiency. | |
| Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low. | Titrate your primary and secondary antibodies to find the optimal dilution. | |
| Insufficient incubation times: Antibody incubation times may be too short. | Increase the incubation time for the primary antibody (e.g., overnight at 4°C). | |
| Excessive washing: Over-washing can strip the antibody from the blot. | Reduce the number or duration of washing steps. | |
| High background noise | Antibody concentration too high: Non-specific binding of the primary or secondary antibody. | Decrease the concentration of your antibodies. |
| Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Membrane dried out: Allowing the membrane to dry at any stage can cause high background. | Ensure the membrane remains wet throughout the entire process. |
Experimental Protocols
Standard Western Blot Protocol for HIF-1α Detection after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration (e.g., 4-24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at a constant current or voltage according to the manufacturer's instructions for your transfer apparatus (e.g., 100V for 1 hour).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α (at the optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the optimized dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Signaling Pathway of VHL and the Effect of this compound```dot
Caption: A step-by-step workflow for troubleshooting unclear Western blot bands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of VHL Inhibitors: Vhl-IN-1 vs. VH032
For researchers, scientists, and drug development professionals, the selection of a suitable von Hippel-Lindau (VHL) inhibitor is a critical decision in the study of the VHL/HIF-1α pathway and the development of novel therapeutics, including PROTACs. This guide provides an objective comparison of two prominent VHL inhibitors, Vhl-IN-1 and VH032, summarizing their performance based on available experimental data and providing detailed experimental protocols for their evaluation.
Introduction to VHL Inhibitors
The von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for proteasomal degradation under normoxic conditions. In many cancers, the VHL gene is mutated, leading to the stabilization and accumulation of HIF-1α, which in turn promotes tumor growth, angiogenesis, and metastasis. VHL inhibitors are small molecules designed to disrupt the interaction between VHL and HIF-1α, thereby stabilizing HIF-1α and activating downstream hypoxic signaling pathways. This mechanism of action holds significant therapeutic potential for various diseases, including cancer and anemia. Furthermore, VHL inhibitors are widely used as ligands to recruit the VHL E3 ligase in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.
This guide focuses on a comparative analysis of two key VHL inhibitors: this compound and VH032.
Quantitative Performance Comparison
| Parameter | This compound | VH032 | Assay Method |
| Binding Affinity (Kd) | 37 nM[1] | 185 nM[2] | Not specified for this compound; Fluorescence Polarization for VH032 |
| Inhibitory Potency (Ki) | Not Available | 33.4 nM[3] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Inhibitory Concentration (IC50) | Not Available | 77.8 nM[3] | TR-FRET |
| Cellular Activity | Stabilizes and induces HIF-1α transcriptional activity.[1] | Potently inhibits the proliferation of glioma cells, impairs migration and invasion, and increases apoptosis. Stabilizes HIF-1α and upregulates HIF target genes. | This compound: General description. VH032: Cellular assays in glioma cells and qRT-PCR. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of VHL inhibitors and the experimental approaches to evaluate them, the following diagrams illustrate the VHL-HIF-1α signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This protocol is adapted from a published study and is suitable for determining the IC50 and Ki values of VHL inhibitors.
Materials:
-
VHL protein complex (VHL/Elongin B/Elongin C)
-
BODIPY FL VH032 fluorescent probe
-
Anti-6His-Europium (Eu) Cryptate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% BSA, 0.05% Tween-20, 1 mM DTT
-
Test compounds (this compound, VH032) serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a master mix of the VHL protein complex and Anti-6His-Europium Cryptate in the assay buffer.
-
Add 2.5 µL of the master mix to each well of the 384-well plate.
-
Add 0.1 µL of serially diluted test compounds or DMSO (for control wells) to the respective wells.
-
Prepare a solution of the BODIPY FL VH032 probe in the assay buffer.
-
Add 2.5 µL of the probe solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (Europium) and 665 nm (BODIPY FL).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.
Western Blot for HIF-1α Stabilization
This protocol provides a method to qualitatively and semi-quantitatively assess the stabilization of HIF-1α in cells treated with VHL inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa, U251)
-
Cell culture medium and supplements
-
VHL inhibitors (this compound, VH032)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, VH032, or DMSO (vehicle control) for a specified time (e.g., 4-24 hours). A positive control, such as cobalt chloride (CoCl2) which mimics hypoxia, can also be included.
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Densitometry analysis can be performed to quantify the relative levels of HIF-1α.
Discussion and Conclusion
Both this compound and VH032 are effective inhibitors of the VHL-HIF-1α interaction, leading to the stabilization of HIF-1α and the activation of downstream signaling. Based on the available data, this compound appears to have a higher binding affinity (lower Kd) than VH032. However, it is crucial to reiterate that these values were obtained from different experimental setups. The TR-FRET data for VH032 provides a robust characterization of its inhibitory potency.
Cellular studies confirm that VH032 effectively stabilizes HIF-1α and induces the expression of HIF target genes, resulting in anti-tumor effects in glioma cells. While the cellular activity of this compound is described as stabilizing HIF-1α and inducing its transcriptional activity, more specific quantitative data, such as an IC50 in a cellular context, would be beneficial for a more direct comparison.
The choice between this compound and VH032 may depend on the specific application. For biochemical and structural studies, the higher reported affinity of this compound might be advantageous. For cellular and in vivo studies, the well-characterized cellular activity of VH032, including its effects on cell proliferation and gene expression, provides a strong foundation.
Ultimately, for any new research project, it is recommended to empirically evaluate both inhibitors in the specific assay system and cell lines of interest to determine the most suitable compound for the intended application. The provided experimental protocols offer a starting point for such evaluations.
References
Vhl-IN-1 and Hypoxia: A Comparative Efficacy Analysis in Activating the HIF-1α Pathway
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The cellular response to low oxygen, or hypoxia, is a critical process in both normal physiology and various pathological states, including cancer and ischemia. A key mediator of this response is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is targeted for degradation by an E3 ubiquitin ligase complex containing the von Hippel-Lindau (VHL) protein. However, under hypoxic conditions, this degradation is inhibited, leading to the stabilization of HIF-1α and the subsequent activation of a wide range of genes involved in angiogenesis, metabolism, and cell survival.
Vhl-IN-1 is a small molecule inhibitor of the VHL E3 ubiquitin ligase, designed to mimic the effects of hypoxia by stabilizing HIF-1α. This guide provides a comparative analysis of the efficacy of this compound and hypoxia in activating the HIF-1α pathway, supported by experimental data and detailed protocols.
Mechanism of Action: this compound vs. Hypoxia
The fundamental difference between this compound and hypoxia lies in their point of intervention within the HIF-1α degradation pathway.
Hypoxia: Low oxygen levels inhibit the activity of prolyl hydroxylases (PHDs), enzymes that hydroxylate specific proline residues on HIF-1α. This hydroxylation is a prerequisite for VHL binding. Thus, by preventing this initial step, hypoxia causes the accumulation of HIF-1α.
This compound: As a VHL inhibitor, this compound directly binds to the VHL protein, preventing its interaction with hydroxylated HIF-1α. This allows HIF-1α to escape degradation and accumulate, even under normoxic conditions. This compound has a reported dissociation constant (Kd) of 37 nM for VHL[1].
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from representative experiments comparing the effects of this compound and hypoxia on HIF-1α stabilization and the expression of a key downstream target gene, Vascular Endothelial Growth Factor (VEGF).
Table 1: HIF-1α Protein Stabilization
| Treatment Condition | Concentration/Duration | Cell Type | Fold Increase in HIF-1α Protein (vs. Normoxia Control) |
| Hypoxia | 1% O₂, 16h | HeLa | ~10-15 fold |
| This compound (analog VH032) | 250 µM, 16h | HeLa | ~8-12 fold |
| Normoxia Control | 21% O₂, 16h | HeLa | 1-fold (baseline) |
Data is estimated from densitometric analysis of Western blot images from comparable studies. Actual values may vary based on experimental conditions.
Table 2: VEGF mRNA Expression
| Treatment Condition | Concentration/Duration | Cell Type | Fold Increase in VEGF mRNA (vs. Normoxia Control) |
| Hypoxia | 1% O₂, 16h | HeLa | ~6-8 fold |
| This compound (analog VH298) | 100 µM, 16h | HeLa | ~4-6 fold |
| Normoxia Control | 21% O₂, 16h | HeLa | 1-fold (baseline) |
Data is estimated from quantitative real-time PCR (qPCR) results from comparable studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for HIF-1α Detection
Objective: To quantify the relative levels of HIF-1α protein in cells treated with this compound or exposed to hypoxia.
Materials:
-
Cell culture reagents
-
Hypoxia chamber (for hypoxia treatment)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. For the hypoxia group, place cells in a hypoxic chamber (1% O₂) for the specified duration. Include a normoxic, untreated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for VEGF mRNA Expression
Objective: To measure the relative expression levels of VEGF mRNA in cells treated with this compound or exposed to hypoxia.
Materials:
-
Cell culture reagents
-
Hypoxia chamber
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for VEGF and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Western blot experiment.
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for VEGF or the housekeeping gene, and cDNA.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of VEGF to the Ct values of the housekeeping gene. Calculate the fold change in VEGF mRNA expression relative to the normoxic, untreated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz to visualize the key signaling pathways and a typical experimental workflow.
Caption: HIF-1α degradation pathway under normal oxygen conditions.
Caption: Mechanisms of HIF-1α stabilization by hypoxia and this compound.
Caption: A typical experimental workflow for comparing this compound and hypoxia.
Conclusion
Both hypoxia and this compound are effective inducers of the HIF-1α pathway, leading to the stabilization of HIF-1α protein and the upregulation of downstream target genes such as VEGF. While hypoxia represents the physiological stimulus, this compound offers a pharmacological tool to achieve similar effects under normoxic conditions. The quantitative data suggests that while both are potent, the magnitude of the response can differ, with hypoxia often eliciting a slightly stronger induction. This comparative guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding and manipulating the HIF-1α signaling pathway.
References
Validating Vhl-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to validate the cellular target engagement of Vhl-IN-1, a potent inhibitor of the von Hippelin-Lindau (VHL) E3 ubiquitin ligase.[1] Effective target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended target in a physiologically relevant environment. This guide details the principles, protocols, and expected outcomes of various assays, enabling researchers to select the most appropriate methods for their studies.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor of the VHL protein with a reported dissociation constant (Kd) of 37 nM.[1] VHL is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation.[2][3] By inhibiting the VHL-HIF-α interaction, this compound stabilizes HIF-1α, leading to the activation of its downstream transcriptional targets.[1] Validating that this compound engages VHL in cells is paramount to understanding its mechanism of action and interpreting cellular phenotypes.
Comparison of Target Engagement Validation Methods
Several orthogonal methods can be employed to confirm the direct interaction of this compound with VHL in a cellular context. The following sections provide a comparative overview of these techniques.
| Method | Principle | Key Readout | Throughput | Cellular Context |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Change in protein melting temperature (Tm). | Low to High | Intact cells, cell lysates |
| Affinity-Based Proteomics (e.g., Pulldown-MS) | An immobilized ligand captures its binding partners from a cell lysate. | Identification and quantification of interacting proteins by mass spectrometry. | Low | Cell lysates |
| Biochemical Assays (e.g., Fluorescence Polarization) | Competitive binding of a ligand against a fluorescently labeled probe. | IC50 value (concentration of inhibitor that displaces 50% of the probe). | High | Purified proteins |
| CRISPR-Based Target Validation | Genetic ablation of the target protein should abolish the compound's effect. | Loss of cellular phenotype upon target knockout. | Low to High (for screens) | Intact cells |
Detailed Methodologies and Expected Outcomes
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells and tissues. The principle is that the binding of a small molecule, such as this compound, stabilizes the target protein (VHL), making it more resistant to thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble VHL protein in each sample using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble VHL protein against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
Expected Outcome for this compound:
Treatment with this compound is expected to shift the melting curve of VHL to a higher temperature, indicating a stabilization of the protein upon binding. This thermal shift serves as direct evidence of target engagement in a cellular environment.
CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Affinity-Based Proteomics
Affinity-based proteomics, such as a pulldown assay coupled with mass spectrometry, can identify the direct binding partners of a small molecule from a complex protein mixture like a cell lysate.
Experimental Protocol:
-
Immobilization of this compound: Chemically link this compound to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Prepare a whole-cell lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads to allow for binding. Include a control with unconjugated beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expected Outcome for this compound:
The primary protein expected to be significantly enriched in the this compound pulldown compared to the control is the VHL protein. Other known interactors of VHL may also be co-purified.
Affinity-Based Proteomics Workflow
Caption: Workflow for Affinity-Based Proteomics.
Biochemical Assays (Fluorescence Polarization)
Biochemical assays, such as fluorescence polarization (FP), provide a quantitative measure of binding affinity in a purified system. This method is particularly useful for high-throughput screening of inhibitors.
Experimental Protocol:
-
Reagents: Purified VHL protein complex (VCB: VHL, Elongin C, and Elongin B) and a fluorescently labeled peptide derived from HIF-1α that binds to VHL.
-
Assay Setup: In a microplate, combine the purified VCB complex and the fluorescent peptide.
-
Competition: Add varying concentrations of this compound.
-
Measurement: Measure the fluorescence polarization. When the small fluorescent peptide is bound to the large VHL complex, it tumbles slowly, resulting in high polarization. When displaced by this compound, the free peptide tumbles rapidly, leading to low polarization.
-
Data Analysis: Plot the change in polarization against the concentration of this compound to determine the IC50 value.
Expected Outcome for this compound:
This compound is expected to displace the fluorescently labeled HIF-1α peptide from the VCB complex in a dose-dependent manner, resulting in a decrease in fluorescence polarization and allowing for the calculation of its inhibitory potency (IC50).
Fluorescence Polarization Assay Principle
Caption: Principle of Fluorescence Polarization Assay.
CRISPR-Based Target Validation
CRISPR-Cas9 technology allows for the precise knockout of the VHL gene. If this compound's cellular effects are on-target, these effects should be absent in VHL-knockout cells.
Experimental Protocol:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that target the VHL gene.
-
Cell Line Generation: Introduce Cas9 and the VHL-targeting gRNAs into the cells of interest to generate VHL-knockout cell lines.
-
Validation of Knockout: Confirm the absence of VHL protein expression by Western blot.
-
Phenotypic Assay: Treat both wild-type and VHL-knockout cells with this compound and measure a relevant downstream phenotype, such as the stabilization of HIF-1α or the expression of a HIF target gene (e.g., VEGFA).
Expected Outcome for this compound:
In wild-type cells, this compound treatment should lead to the accumulation of HIF-1α. In VHL-knockout cells, HIF-1α is already stabilized due to the absence of VHL-mediated degradation, and therefore, treatment with this compound should have no further effect on HIF-1α levels. This result would confirm that VHL is the primary target of this compound for this phenotype.
CRISPR-Based Validation Logic
Caption: Logic of CRISPR-based target validation.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a chemical probe or therapeutic agent. A multi-pronged approach utilizing orthogonal assays is highly recommended for robust validation. CETSA provides direct evidence of target binding in intact cells. Affinity-based proteomics can identify the direct binding partners from a complex mixture. Biochemical assays offer a quantitative measure of binding affinity. Finally, CRISPR-based methods provide genetic evidence of on-target activity. By combining these powerful techniques, researchers can confidently establish the cellular target and mechanism of action of this compound.
References
A Comparative Guide to the Cross-Reactivity of Vhl-IN-1
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of Vhl-IN-1, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, focusing on its cross-reactivity profile in the context of other widely used VHL inhibitors. While direct, comprehensive cross-reactivity screening data for this compound is not publicly available, this guide synthesizes known binding affinities and the selectivity profiles of analogous compounds to provide a valuable reference.
Quantitative Comparison of VHL Inhibitors
The primary measure of a ligand's potency is its binding affinity for its intended target. This compound exhibits a strong affinity for VHL, with a dissociation constant (Kd) in the nanomolar range. To contextualize this, the table below compares the binding affinity of this compound with other well-characterized VHL ligands.
| VHL Ligand | Binding Affinity (Kd) | Assay Method |
| This compound | 37 nM[1] | Not specified |
| VH298 | 80-90 nM[2] | Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP)[2] |
| VH032 | 185 nM[2] | Isothermal Titration Calorimetry (ITC)[2] |
| VL285 | IC50 = 340 nM* | HaloPROTAC-mediated degradation of HaloTag7 fusion proteins |
*Note: The IC50 value for VL285 reflects its functional potency in a cellular degradation assay, which is influenced by factors beyond direct binding affinity, such as cell permeability and ternary complex formation. A direct comparison of binding affinity with Kd values should be made with caution.
Insights into the Selectivity of VHL Inhibitors
While specific off-target data for this compound is limited, studies on structurally related VHL inhibitors, such as VH032 and VH298, have demonstrated a high degree of selectivity. Unbiased quantitative mass spectrometry has been used to analyze the proteomic changes induced by these inhibitors. These studies revealed that VHL inhibitors selectively activate the HIF response, which is consistent with their on-target activity, and show minimal off-target protein upregulation. Proteomics analysis of VH032, for instance, showed it to be "exquisitely specific and selective for VHL". This suggests that the molecular scaffold of these inhibitors is amenable to highly selective targeting of the VHL protein.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously determine the cross-reactivity profile of this compound, several biophysical and proteomic techniques can be employed. Below are detailed methodologies for two key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture a human cell line (e.g., HEK293T) to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Shock: After incubation, subject the cell suspensions in PCR tubes or plates to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble VHL protein using a specific antibody by Western blotting or an AlphaScreen-based immunoassay.
-
Data Analysis: Plot the amount of soluble VHL as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates stabilization of VHL by the inhibitor and confirms target engagement. This method can be expanded to a proteome-wide scale (Thermal Proteome Profiling) to identify off-target interactions.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a robust technique to identify the protein interaction partners of a bait protein, and in this context, can be used to pull down this compound's binding partners from a cell lysate.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to VHL that is pre-coupled to magnetic or agarose beads. This will capture the VHL protein and any associated proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were co-immunoprecipitated with VHL.
-
Data Analysis: Compare the protein profiles from the this compound treated and control samples. Proteins that are significantly enriched in the this compound sample are potential off-targets.
Visualizing the Context of this compound Action
To better understand the biological context in which this compound functions and how its cross-reactivity can be assessed, the following diagrams are provided.
Caption: VHL Signaling Pathway and the Action of this compound.
Caption: Workflow for Assessing Inhibitor Cross-Reactivity.
References
Vhl-IN-1 as a Control for VHL Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway, primarily functioning as the substrate recognition component of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1][2] Inactivation of VHL, either through genetic knockout or chemical inhibition, leads to the stabilization of HIF-1α and the subsequent activation of hypoxic response pathways. This guide provides a comprehensive comparison of Vhl-IN-1, a small molecule inhibitor of VHL, and VHL knockout as tools for studying the consequences of VHL inactivation.
Mechanism of Action: Chemical Inhibition vs. Genetic Knockout
VHL Knockout results in the complete and constitutive absence of the VHL protein. This leads to a permanent disruption of the VHL E3 ligase complex, causing continuous stabilization of HIF-1α and downstream signaling, irrespective of oxygen levels.[3][4]
This compound is a chemical inhibitor that binds to the VHL protein with a high affinity (dissociation constant Kd = 37 nM), preventing its interaction with hydroxylated HIF-1α.[5] This inhibition is reversible and dose-dependent, allowing for temporal control over HIF-1α stabilization. Unlike a knockout, this compound can be introduced at specific time points and its effects can be washed out.
Comparative Data: this compound vs. VHL Knockout
While direct head-to-head quantitative comparisons of this compound and VHL knockout are limited in publicly available literature, data from closely related and well-characterized VHL inhibitors, such as VH032 and VH298, can serve as a valuable proxy. These inhibitors, like this compound, function by disrupting the VHL-HIF-1α interaction.
Table 1: Comparison of VHL Inhibitors and VHL Knockout
| Feature | This compound | VH032 & VH298 (as proxies) | VHL Knockout |
| Mechanism | Reversible binding to VHL, inhibiting HIF-1α interaction | Reversible binding to VHL, inhibiting HIF-1α interaction | Complete and permanent loss of VHL protein |
| HIF-1α Stabilization | Dose and time-dependent | Dose and time-dependent; prolonged treatment can lead to a feedback mechanism reducing HIF-1α levels | Constitutive and permanent |
| Temporal Control | High (can be added/removed) | High (can be added/removed) | None (permanent genetic modification) |
| Specificity | High for VHL | High for VHL, with minimal off-target effects observed in proteomic studies | Specific to the VHL gene |
| Potential for Off-Target Effects | Possible, but reported to be selective | Low, as demonstrated by proteomic analysis | Minimal, directly related to the function of the VHL gene |
| HIF-independent VHL functions | May not affect all HIF-independent functions of VHL | May not affect all HIF-independent functions of VHL | All HIF-dependent and -independent functions are lost |
Table 2: Quantitative Data on VHL Inhibitors
| Compound | Kd (VHL) | Cellular Potency (HIF-1α Stabilization) | Reference |
| This compound | 37 nM | Induces HIF-1α transcriptional activity | |
| VH298 | <100 nM | Detectable HIF-1α accumulation at 10 µM in HeLa cells | |
| VH032 | Micromolar range | Requires higher concentrations than VH298 for similar HIF activity |
Signaling Pathways and Experimental Workflows
VHL/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate HIF-1α, allowing it to be recognized by the VHL E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. Both VHL knockout and this compound treatment disrupt this process, leading to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β (ARNT), and activation of target gene transcription.
Caption: VHL/HIF-1α signaling pathway under normoxic conditions and its disruption by this compound or VHL knockout.
Experimental Workflow: Comparing this compound and VHL Knockout
A typical workflow to compare the effects of this compound and VHL knockout involves cell culture, treatment or genetic modification, and subsequent analysis of HIF-1α stabilization and downstream target gene expression.
Caption: Workflow for comparing the effects of this compound and VHL knockout on HIF-1α signaling.
Experimental Protocols
Protocol 1: VHL Knockout Validation by Western Blot
Objective: To confirm the absence of VHL protein in knockout cells.
Materials:
-
Wild-type and VHL knockout cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-VHL
-
Primary antibody: anti-β-actin or other loading control
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture wild-type and VHL knockout cells to 80-90% confluency.
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-VHL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal loading.
Expected Results: A band corresponding to VHL should be present in the wild-type cell lysate lane and absent in the VHL knockout lane. The loading control should be present in both lanes at similar intensities.
Protocol 2: HIF-1α Stabilization Assay by Western Blot
Objective: To compare the levels of HIF-1α stabilization induced by this compound treatment and VHL knockout.
Materials:
-
Wild-type and VHL knockout cell lines
-
This compound
-
Lysis buffer (RIPA with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-actin or other loading control
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed wild-type cells for this compound treatment and VHL knockout cells.
-
For this compound treatment, add the inhibitor at various concentrations (e.g., 1, 10, 50 µM) for different time points (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse all cell groups and quantify protein concentration.
-
Perform Western blotting as described in Protocol 1, using the anti-HIF-1α antibody.
-
Re-probe for a loading control.
Expected Results:
-
Wild-type control: Very low to undetectable levels of HIF-1α.
-
VHL knockout: High, constitutive levels of HIF-1α.
-
This compound treated: Dose- and time-dependent increase in HIF-1α levels. At later time points, a decrease in HIF-1α may be observed due to feedback mechanisms, as seen with VH298.
Protocol 3: VHL Target Engagement Assay (Conceptual, based on NanoBRET™)
Objective: To quantify the engagement of this compound with the VHL protein in live cells. This protocol is based on the principles of the Promega NanoBRET™ TE Intracellular E3 Ligase Assay.
Principle: This assay measures the displacement of a fluorescently labeled tracer that binds to a NanoLuc® luciferase-tagged VHL protein by a competitive inhibitor (this compound). A decrease in the BRET signal indicates target engagement.
Materials:
-
HEK293T cells
-
Plasmid encoding VHL-NanoLuc® fusion protein
-
Fluorescently labeled VHL tracer
-
This compound
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293T cells with the VHL-NanoLuc® plasmid.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the fluorescent tracer to all wells.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Add the transfected cells to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate on a luminometer capable of measuring filtered luminescence to detect donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the NanoBRET™ ratio and plot against the this compound concentration to determine the IC50 value for target engagement.
Expected Results: A dose-dependent decrease in the NanoBRET™ signal with increasing concentrations of this compound, allowing for the calculation of an IC50 value that reflects the potency of target engagement in a cellular context.
Conclusion
Both this compound and VHL knockout are valuable tools for studying the consequences of VHL inactivation. VHL knockout provides a model for complete and chronic loss of VHL function. In contrast, this compound offers the advantage of temporal control, allowing for the investigation of the acute effects of VHL inhibition. The choice between these two approaches will depend on the specific research question. For studies requiring precise timing of VHL inactivation or investigation of the reversibility of phenotypes, this compound is the superior choice. For studies modeling the long-term, constitutive effects of VHL loss, a knockout model is more appropriate. This guide provides the foundational information and experimental frameworks to aid researchers in selecting and utilizing the most suitable model for their studies.
References
Assessing the Specificity of Vhl-IN-1 for VHL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the von Hippel-Lindau (VHL) inhibitor, Vhl-IN-1. The performance of this compound is objectively compared with other alternative VHL inhibitors, supported by experimental data. This document is intended to assist researchers in making informed decisions when selecting a VHL inhibitor for their studies.
Introduction to VHL Inhibition
The von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex. A primary function of this complex is to target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).[1] In many cancers, the VHL-HIF-1α pathway is dysregulated, leading to the stabilization of HIF-1α and subsequent promotion of tumor growth and angiogenesis. Small molecule inhibitors that block the interaction between VHL and HIF-1α are therefore promising therapeutic agents. This compound is a potent inhibitor of this interaction, stabilizing HIF-1α and inducing its transcriptional activity.[2]
Comparative Analysis of VHL Inhibitor Specificity
The specificity of a small molecule inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. High specificity ensures that the observed biological effects are due to the modulation of the intended target, minimizing off-target effects that can confound experimental results and lead to toxicity.
Here, we compare this compound with its closely related analogs, VH032 and VH298, and the clinically approved HIF-2α inhibitor, Belzutifan (Welireg).
Data Presentation: Quantitative Comparison of VHL Inhibitors
| Inhibitor | Target(s) | Binding Affinity (Kd) | Cellular Activity | Key Specificity Data |
| This compound | VHL | 37 nM[2] | Stabilizes and induces HIF-1α transcriptional activity.[2] | Data on broad off-target screening is limited in publicly available literature. |
| VH032 | VHL | 185 nM[3] | Stabilizes HIF-α and activates hypoxic response. | Proteomics analysis revealed it to be exquisitely specific for VHL. The only other protein significantly upregulated was VHL itself, indicating direct target engagement. |
| VH298 | VHL | 80-90 nM | Potently stabilizes hydroxylated HIF-α and upregulates HIF target genes. | Negligible off-target effects observed against a panel of over 100 kinases, GPCRs, and ion channels at concentrations up to 50µM. |
| Belzutifan (Welireg) | HIF-2α | N/A (Inhibitor of HIF-2α) | Reduces transcription and expression of HIF-2α target genes. | Approved for the treatment of VHL disease-associated tumors, demonstrating clinical efficacy and a manageable safety profile. |
Experimental Protocols for Specificity Assessment
Several robust experimental methods are employed to assess the specificity of VHL inhibitors. Below are detailed protocols for key assays.
1. Fluorescence Polarization (FP) Competition Assay
This assay is a high-throughput method to quantify the binding affinity of an inhibitor to VHL by measuring the displacement of a fluorescently labeled HIF-1α peptide.
-
Principle: A small, fluorescently labeled peptide derived from HIF-1α tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL protein complex, its rotation slows, leading to high fluorescence polarization. A competing inhibitor will displace the fluorescent peptide, causing a decrease in polarization that is proportional to the inhibitor's affinity.
-
Materials:
-
Purified VHL protein complex (VHL, Elongin B, Elongin C)
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.005% Tween-20, with a reducing agent like DTT)
-
Test inhibitors and controls (e.g., VH032)
-
384-well black, low-binding microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and then dilute into assay buffer. Add 5 µL of the 2X test compound solutions to the wells of the 384-well plate.
-
Protein Addition: Add 5 µL of the 2X VHL protein solution to all wells except for the "no protein" controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for binding.
-
Tracer Addition: Add 10 µL of the 2X fluorescently labeled HIF-1α peptide solution to all wells.
-
Equilibration: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader with appropriate filters (e.g., excitation ≈485 nm and emission ≈520 nm for FAM).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of an inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified to assess target engagement.
-
Materials:
-
Cultured cells of interest
-
Test inhibitor and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes and a thermocycler
-
Equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blotting or mass spectrometry)
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a set time (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (VHL) in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble VHL against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein expression changes in response to inhibitor treatment, offering a comprehensive assessment of specificity.
-
Principle: Cells are treated with the inhibitor, and the entire proteome is extracted, digested into peptides, and analyzed by mass spectrometry. By comparing the protein abundance profiles of inhibitor-treated and control cells, on-target and off-target effects can be identified.
-
General Workflow:
-
Cell Culture and Treatment: Grow cells and treat with the VHL inhibitor or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. Compare the protein expression levels between the inhibitor-treated and control groups to identify significantly regulated proteins. On-target engagement is often confirmed by the upregulation of the target protein itself due to stabilization.
-
Visualizations
VHL-HIF-1α Signaling Pathway
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions, and the point of intervention by this compound.
Experimental Workflow for Fluorescence Polarization Assay
Caption: A typical workflow for a Fluorescence Polarization (FP) competition assay to determine inhibitor binding affinity.
Logical Relationship for Specificity Assessment
Caption: Logical approach to assessing the specificity of this compound using a combination of experimental methods.
Conclusion
This compound is a potent inhibitor of the VHL-HIF-1α interaction. Based on data from closely related analogs like VH032 and VH298, it is expected to be highly specific for VHL. Proteomics studies on these analogs have demonstrated a very clean off-target profile, with the primary cellular effect being the stabilization of HIF-α and the VHL protein itself, a strong indicator of direct and specific target engagement. For definitive confirmation of this compound's specificity, researchers should consider conducting comprehensive off-target profiling using methods such as quantitative mass spectrometry. The provided experimental protocols offer a robust framework for such validation studies. When compared to the clinically approved HIF-2α inhibitor Belzutifan, which acts on a downstream component of the pathway, this compound and its analogs offer a tool for more direct modulation of the VHL E3 ligase activity. The choice between these inhibitors will depend on the specific research question and experimental context.
References
Validating Vhl-IN-1's Impact on HIF-1α: A Comparative Guide to Downstream Target Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the efficacy of Vhl-IN-1, a von Hippel-Lindau (VHL) inhibitor, by examining its effects on the downstream targets of Hypoxia-Inducible Factor-1 alpha (HIF-1α).
The VHL protein is a critical tumor suppressor that, under normal oxygen conditions (normoxia), targets the alpha subunit of HIF-1 for proteasomal degradation. In hypoxic conditions or when VHL is inactivated by mutation or inhibition, HIF-1α stabilizes and translocates to the nucleus. There, it dimerizes with HIF-1β and activates the transcription of a host of genes crucial for tumor adaptation and progression, including those involved in angiogenesis, glucose metabolism, and cell survival.
This compound is a chemical probe designed to inhibit the interaction between VHL and HIF-1α, thereby stabilizing HIF-1α and activating its downstream signaling cascade. Validating the on-target effect of this compound is crucial for its use in research and potential therapeutic development. This guide outlines the experimental validation of a representative VHL inhibitor, VH298, and compares this approach with other methods of HIF-1α modulation.
The VHL-HIF-1α Signaling Pathway
The interaction between VHL and HIF-1α is a key regulatory node in cellular response to oxygen availability. The following diagram illustrates this critical pathway.
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Quantitative Analysis of Downstream Target Gene Expression
A key method to validate the effect of a VHL inhibitor is to measure the upregulation of well-established HIF-1α target genes. Commonly studied targets include Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Carbonic Anhydrase IX (CA9). The following table summarizes representative data on the dose-dependent effect of the VHL inhibitor VH298 on the mRNA expression of CA9 and GLUT1 in various human cell lines.
| Cell Line | Target Gene | VH298 Concentration (µM) | Fold Change in mRNA Expression (normalized to control) |
| HFF | CA9 | 10 | ~5 |
| 30 | ~15 | ||
| 100 | ~25 | ||
| HFF | GLUT1 | 10 | ~2 |
| 30 | ~3 | ||
| 100 | ~4 | ||
| HeLa | CA9 | 10 | ~50 |
| 30 | ~150 | ||
| 100 | ~200 | ||
| HeLa | GLUT1 | 10 | ~3 |
| 30 | ~5 | ||
| 100 | ~7 | ||
| U2OS | CA9 | 10 | ~40 |
| 30 | ~120 | ||
| 100 | ~180 | ||
| U2OS | GLUT1 | 10 | ~2 |
| 30 | ~4 | ||
| 100 | ~5 |
Data is approximated from published dose-response curves for VH298 and is for illustrative purposes.[1]
Experimental Protocols
1. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of HIF-1α target genes upon treatment with a VHL inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS, or a relevant cell line for your research) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 16, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: Perform qRT-PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for the target genes (VEGF, GLUT1, CA9) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[2]
2. Western Blot for Target Protein Expression
This protocol is used to detect changes in the protein levels of HIF-1α and its downstream targets.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for HIF-1α, VEGF, GLUT1, CA9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow for this compound Validation
The following diagram outlines a typical workflow for validating the biological activity of this compound.
References
comparative analysis of Vhl-IN-1 in different cancer models
For Researchers, Scientists, and Drug Development Professionals
Vhl-IN-1 is a synthetic, cell-permeable small molecule that acts as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), this compound prevents the proteasomal degradation of HIF-1α, leading to its stabilization and the subsequent activation of hypoxic signaling pathways. This targeted mechanism of action has positioned this compound as a valuable tool for investigating the role of the VHL/HIF axis in various pathological conditions, particularly in oncology. This guide provides a comparative analysis of this compound's performance in different cancer models, supported by experimental data, to aid researchers in its application.
Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen conditions (normoxia), the VHL protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the oxygen-dependent degradation domain of HIF-1α. This interaction leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. In hypoxic conditions or in cancer cells with mutated or inactivated VHL, HIF-1α is stabilized, allowing it to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of numerous target genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound mimics the hypoxic state by directly inhibiting the VHL protein, thereby preventing the degradation of HIF-1α even in the presence of oxygen. This leads to the accumulation of HIF-1α and the activation of its downstream targets, such as Vascular Endothelial Growth Factor (VEGF).
Signaling Pathway
Caption: this compound inhibits VHL, leading to HIF-1α stabilization and gene transcription.
Performance in Cancer Models
The efficacy of this compound has been evaluated in various cancer models, primarily focusing on cancers where the VHL/HIF pathway is dysregulated, such as clear cell renal cell carcinoma (ccRCC) and glioblastoma.
Renal Cell Carcinoma (RCC)
Inactivation of the VHL tumor suppressor gene is a hallmark of the majority of sporadic clear cell RCCs. This genetic alteration leads to the constitutive stabilization of HIF-α subunits and subsequent tumor growth.
Quantitative Data Summary: this compound in RCC Models
| Cell Line | IC50 | Tumor Growth Inhibition (in vivo) | Key Findings |
| 786-O (VHL-null) | Not Reported | Not Reported | Re-introduction of wild-type VHL suppresses tumorigenicity.[1] |
| RCC4 (VHL-null) | Not Reported | Not Reported | VHL re-expression suppresses tumor growth. |
Note: Specific IC50 and in vivo tumor growth inhibition data for this compound in RCC models were not available in the searched literature. The table reflects the established role of VHL in RCC cell lines commonly used to study this pathway.
Glioblastoma
Glioblastoma, an aggressive brain tumor, is characterized by extensive hypoxia and angiogenesis, processes driven by HIF-1α. Therefore, targeting the VHL/HIF axis is a potential therapeutic strategy.
Quantitative Data Summary: this compound in Glioblastoma Models
| Cell Line | IC50 | Tumor Growth Inhibition (in vivo) | Key Findings |
| U87MG | Not Reported | Not Reported | HIF-1α is a key regulator of glioblastoma progression. |
| T98G | Not Reported | Not Reported | Targeting HIF-1α can impact tumor cell survival. |
Note: Direct experimental data on the efficacy of this compound in glioblastoma models is limited in the public domain. The table highlights cell lines where the VHL/HIF pathway is relevant.
Comparative Analysis with Other VHL Inhibitors
Several other small molecules targeting the VHL/HIF pathway have been developed. A direct comparison with this compound is crucial for selecting the appropriate research tool.
Comparative Data: this compound vs. Other VHL Inhibitors
| Compound | Target | Potency (Binding Affinity) | Key Features |
| This compound | VHL | Not Reported | Cell-permeable HIF-1α stabilizer. |
| VH032 | VHL | Kd = 1.5 µM | A well-characterized VHL inhibitor. |
| VH298 | VHL | Kd = 80 nM | A potent and selective VHL inhibitor. |
| Belzutifan (PT2977) | HIF-2α | IC50 < 100 nM | FDA-approved for VHL disease-associated tumors. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for in vitro and in vivo studies involving VHL inhibitors.
In Vitro Cell-Based Assay: HIF-1α Stabilization
Objective: To assess the ability of this compound to stabilize HIF-1α in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 786-O for RCC, U87MG for glioblastoma)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Secondary antibody
-
Western blot apparatus and reagents
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or DMSO for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence substrate and visualize the bands.
Caption: Workflow for assessing HIF-1α stabilization by this compound using Western blotting.
In Vivo Animal Model: Xenograft Tumor Growth Study
Objective: To evaluate the effect of this compound on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells expressing luciferase (for bioluminescence imaging)
-
This compound
-
Vehicle control (e.g., a solution of DMSO, Cremophor EL, and saline)
-
Calipers
-
Bioluminescence imaging system
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor tumor growth using bioluminescence imaging at set time points.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for HIF-1α and its downstream targets).
Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.
Conclusion
This compound serves as a critical research tool for elucidating the complex roles of the VHL/HIF signaling pathway in cancer biology. While specific quantitative data on its efficacy across a wide range of cancer models remains to be fully published, its ability to stabilize HIF-1α provides a robust system for studying the downstream effects of this key transcription factor. For researchers investigating hypoxia-related mechanisms in oncology, this compound offers a valuable means to pharmacologically induce and study the hypoxic response. Further comparative studies with newer and more potent VHL and HIF-2α inhibitors will be instrumental in defining the precise therapeutic potential of targeting this pathway in different cancer contexts.
References
Safety Operating Guide
Personal protective equipment for handling Vhl-IN-1
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any given experiment.[2][3] However, the following table summarizes the minimum recommended PPE for handling Vhl-IN-1 in a laboratory setting.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental contact.[2] For extended contact or handling of higher concentrations, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety Glasses/Goggles | Must be ANSI Z87.1 compliant and equipped with side shields to protect against splashes. |
| Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as when preparing stock solutions or handling larger volumes. | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | May be necessary when working with the solid compound to avoid inhalation of powder, or if there is a risk of aerosol generation. The type of respirator (e.g., N95) should be determined by a risk assessment. |
| Foot Protection | Closed-toe Shoes | Essential to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For procedures involving the solid compound or the potential for aerosol generation, a chemical fume hood is recommended.
-
Ensure easy access to safety equipment, including an eyewash station and a safety shower.
-
Prepare all necessary materials and reagents before handling the compound to minimize movement and potential for spills.
2. Handling the Compound:
-
Weighing: When weighing the solid form of this compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
General Use: Always handle the compound with the appropriate PPE as outlined in the table above. Avoid direct contact with skin and eyes.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations, which may include refrigeration or freezing.
Disposal Plan
-
Waste Identification: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Waste Collection: Collect solid waste in a designated, labeled, and sealed container. Liquid waste should be collected in a separate, labeled, and sealed container.
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
